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Foundational

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pathways of Methyl 2-bromo-4-cyanophenylacetate

Executive Summary Methyl 2-bromo-4-cyanophenylacetate (Chemical Formula: C₁₀H₈BrNO₂, Exact Mass: ~252.97 Da) is a highly functionalized aromatic building block extensively utilized in pharmaceutical synthesis and medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4-cyanophenylacetate (Chemical Formula: C₁₀H₈BrNO₂, Exact Mass: ~252.97 Da) is a highly functionalized aromatic building block extensively utilized in pharmaceutical synthesis and medicinal chemistry. Accurate structural elucidation of this compound and its derivatives relies heavily on mass spectrometry (MS).

This whitepaper provides a mechanistically grounded analysis of the fragmentation pathways of Methyl 2-bromo-4-cyanophenylacetate across both hard (EI-MS) and soft (ESI-MS/MS) ionization platforms. By understanding the thermodynamic drivers behind these cleavages, researchers can confidently annotate complex spectra, profile synthetic impurities, and track pharmacokinetic metabolites.

Structural Dynamics & Ionization Fundamentals

The fragmentation behavior of Methyl 2-bromo-4-cyanophenylacetate is dictated by three distinct structural motifs, each acting as a specific trigger for gas-phase dissociation:

  • The Methyl Acetate Moiety (-CH₂COOCH₃): Features weak alpha-bonds that drive initial cleavage, leading to highly stable substituted benzyl cations.

  • The Bromine Atom (-Br): Provides a diagnostic 1:1 isotopic signature ( 79 Br/ 81 Br) and acts as a leaving group during deep fragmentation.

  • The Cyano Group (-CN): Modulates the electron density of the aromatic ring and facilitates the loss of hydrogen cyanide (HCN) in terminal fragmentation stages.

Mechanistic Pathways in Electron Ionization (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule undergoes hard ionization, stripping an electron to form a radical cation [M]+∙ at m/z 253 ( 79 Br) and m/z 255 ( 81 Br). The subsequent fragmentation follows a predictable, thermodynamically driven cascade.

Pathway A: Alpha-Cleavage and Acylium Ion Formation

The initial fragmentation typically involves the homolytic cleavage of the ester group, resulting in the loss of a methoxy radical (•OCH₃, -31 Da). This yields a resonance-stabilized acylium ion at m/z 222 / 224 .

Pathway B: Benzyl Cation Formation (The Thermodynamic Sink)

According to established MS rules for phenylacetates, the formation of the benzyl (or tropylium) cation is the dominant driving force, often resulting in the base peak of the spectrum[1]. This occurs via the direct loss of the entire ester radical (•COOCH₃, -59 Da) from the molecular ion, or the loss of carbon monoxide (CO, -28 Da) from the acylium ion. Both routes converge to form the 2-bromo-4-cyanobenzyl cation at m/z 194 / 196 . Advanced library searching algorithms frequently utilize these specific neutral losses (e.g., -59 Da) to identify structurally related analogs[2].

Pathway C: Halogen Expulsion

The m/z 194 / 196 fragment retains the bromine atom, evidenced by its 1:1 isotopic doublet. Subsequent cleavage of the C-Br bond expels a bromine radical (•Br, -79/81 Da), collapsing the doublet into a single, highly stable peak at m/z 115 (the 4-cyanobenzyl cation). This radical loss is a well-documented hallmark of brominated aromatics[3].

Pathway D: Nitrile Elimination

In the final stages of the EI fragmentation cascade, the m/z 115 ion undergoes further degradation by expelling neutral hydrogen cyanide (HCN, -27 Da), generating an aryl cation at m/z 88 ( [C7​H4​]+∙ ).

Quantitative Fragment Data
Fragment DescriptionIon FormulaNeutral Lossm/z ( 79 Br)m/z ( 81 Br)Isotope Pattern
Molecular Ion [C10​H8​BrNO2​]+∙ None2532551:1 Doublet
Acylium Ion [C9​H5​Br(CN)CH2​CO]+ -31 Da (•OCH₃)2222241:1 Doublet
Substituted Benzyl Cation [C9​H5​Br(CN)CH2​]+ -59 Da (•COOCH₃)1941961:1 Doublet
Cyanobenzyl Cation [C9​H5​(CN)CH2​]+ -79/81 Da (•Br)115N/ASinglet
Aryl Cation [C7​H4​]+∙ -27 Da (HCN)88N/ASinglet
Fragmentation Pathway Visualization

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 253 / 255 Acylium Acylium Ion m/z 222 / 224 M_ion->Acylium - •OCH3 (-31 Da) Benzyl Substituted Benzyl Cation m/z 194 / 196 M_ion->Benzyl - •COOCH3 (-59 Da) Acylium->Benzyl - CO (-28 Da) Cyanobenzyl Cyanobenzyl Cation m/z 115 Benzyl->Cyanobenzyl - •Br (-79 / 81 Da) C7H4 Aryl Cation m/z 88 Cyanobenzyl->C7H4 - HCN (-27 Da)

Fig 1: EI-MS fragmentation pathway of Methyl 2-bromo-4-cyanophenylacetate.

Collision-Induced Dissociation (ESI-MS/MS) Causality

While EI-MS relies on hard electron bombardment, Electrospray Ionization (ESI) is a soft technique that yields the protonated molecule [M+H]+ at m/z 254 / 256 .

The Causality of Soft Cleavage: In ESI-MS/MS, protonation typically occurs at the ester carbonyl oxygen. This localization of charge weakens the adjacent O-CH₃ bond. When subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), protonated methyl esters frequently undergo the neutral elimination of methanol (CH₃OH, -32 Da) via a proton-transfer rearrangement, rather than the radical methoxy loss (•OCH₃, -31 Da) observed in EI[4]. Consequently, the primary MS/MS transition for this molecule in positive ESI mode is m/z 254 → m/z 222 (loss of methanol), followed by the characteristic loss of the bromine atom.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural annotation, the following dual-platform methodology is designed as a self-validating system . It uses the molecule's inherent isotopic properties as an internal control.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol. Spike with a stable isotopically labeled internal standard (e.g., Deuterated Phenylacetate) to monitor ionization suppression.

  • GC-EI-MS Acquisition (Hard Ionization): Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., HP-5MS). Set the ion source to 70 eV and the quadrupole scan range from 50 to 300 m/z. Purpose: To generate the library-matchable radical cation [M]+∙ and deep structural fragments (m/z 88).

  • LC-ESI-MS/MS Acquisition (Soft Ionization): Inject 2 µL into an LC-MS/MS (Triple Quadrupole or Q-TOF) operating in positive ESI mode. Apply a collision energy ramp from 10 eV to 40 eV using Argon gas. Purpose: To observe the intact [M+H]+ and track the neutral loss of methanol (-32 Da).

  • Isotope Pattern Validation (The Self-Validating Step): Extract the chromatograms for m/z 253/255 and 194/196. The protocol dictates that any fragment retaining the bromine atom must exhibit a ~1:1 mass spectral doublet separated by exactly 1.997 Da. The sudden disappearance of this doublet in downstream MS/MS spectra (e.g., the singlet at m/z 115) definitively confirms the homolytic cleavage and expulsion of the bromine atom, validating the structural assignment without requiring external reference standards.

Analytical Workflow Visualization

Experimental_Workflow SamplePrep 1. Sample Preparation (Dilution & Internal Standard) GCMS 2A. GC-EI-MS Analysis (70 eV Ionization) SamplePrep->GCMS LCMS 2B. LC-ESI-MS/MS Analysis (CID Fragmentation) SamplePrep->LCMS DataAcq 3. Data Acquisition (Full Scan & MRM/SRM) GCMS->DataAcq LCMS->DataAcq Isotope 4. Isotope Pattern Validation (79Br / 81Br Ratio) DataAcq->Isotope Structural 5. Structural Elucidation (Fragment Annotation) Isotope->Structural

Fig 2: Self-validating MS analytical workflow for structural elucidation.

References

  • Title : Combining fragment-ion and neutral-loss matching during mass spectral library searching Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate Source : Journal of the American Society for Mass Spectrometry (ACS Publications) URL :[Link]

  • Title : Benzene, bromo- - Mass spectrum (electron ionization) Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

  • Title : Benzeneacetic acid, methyl ester - Mass spectrum (electron ionization) Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

Sources

Exploratory

De Novo Crystal Structure Determination and X-Ray Diffraction Profiling of Methyl 2-bromo-4-cyanophenylacetate

An In-Depth Methodological Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular architecture—featuring a rigid bromobenzonitrile core coupled with a flexible acetate tail—presents unique challenges and opportunities for solid-state characterization.

Because an empirical single-crystal structure for this specific compound is not currently deposited in public repositories (such as the Cambridge Structural Database), pharmaceutical researchers must rely on de novo crystallographic workflows to determine its solid-state properties. This whitepaper provides a definitive, self-validating technical guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data acquisition, and structural refinement of Methyl 2-bromo-4-cyanophenylacetate. By detailing the causality behind every experimental choice, this guide ensures that scientists can reproducibly obtain publication-quality crystallographic data [5].

Molecular Profiling & Predictive Crystallography

Before initiating wet-lab crystallization, a rigorous analysis of the molecule's physicochemical properties is required to predict its supramolecular behavior. The presence of the heavy bromine atom (Z=35) significantly impacts both the crystallization kinetics (due to increased polarizability and density) and the X-ray data collection strategy (due to strong anomalous scattering). Furthermore, the absence of classical hydrogen-bond donors means the crystal lattice will be primarily governed by weaker intermolecular forces, such as dipole-dipole interactions from the cyano group and halogen bonding from the bromine atom [5].

Table 1: Physicochemical and Predicted Crystallographic Profile
ParameterValue / DescriptionCrystallographic Implication
Compound Name Methyl 2-bromo-4-cyanophenylacetateTarget API intermediate.
CAS Number 1261840-59-8Identifier for bulk phase tracking.
Molecular Formula C₁₀H₈BrNO₂Determines unit cell density ( Z,Z′ ).
Molecular Weight 254.08 g/mol Used for calculating F(000) .
Heavy Atoms Bromine (Z=35)High anomalous scattering; requires absorption correction.
H-Bond Acceptors 3 (Cyano N, Ester O, Carbonyl O)Drives supramolecular packing and synthon formation.
H-Bond Donors 0Packing driven by dipole-dipole and halogen bonds.
Expected Space Group P21​/c or P1ˉ Achiral molecule; favors centrosymmetric space groups.

Experimental Workflow: Single-Crystal Growth

The goal of this workflow is to bypass rapid kinetic precipitation, which yields amorphous powders or microcrystalline twinned aggregates, in favor of thermodynamic crystal growth. For a moderately polar molecule like Methyl 2-bromo-4-cyanophenylacetate, vapor diffusion is the superior method.

G A Methyl 2-bromo-4-cyanophenylacetate (API Intermediate) B Solvent System Selection (EtOAc/Hexane or DCM/Hexane) A->B C Isothermal Slow Evaporation (Thermodynamic Control) B->C D Vapor Diffusion (Kinetic Control) B->D E Optical Microscopy & Birefringence Screening C->E D->E F Diffraction-Quality Single Crystal E->F

Diagram 1: Strategic pathways for the single-crystal growth of API intermediates.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is an excellent solvent for this compound, ensuring complete dissolution without premature nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removes heterogeneous nucleants (e.g., dust, undissolved particulates) that act as seeds for polycrystalline aggregates, ensuring growth is driven purely by homogeneous nucleation.

  • Anti-solvent Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).

  • Diffusion Phase: Cap the 20 mL vial tightly and leave it entirely undisturbed in a temperature-controlled environment (20°C) for 3 to 7 days.

    • Causality: Hexane vapor possesses a higher vapor pressure than DCM and slowly diffuses into the inner vial, gradually lowering the solubility of the ester. This ultra-slow supersaturation gradient favors the thermodynamic assembly of a single, defect-free crystal lattice.

X-Ray Diffraction Data Acquisition

Once a suitable crystal is grown, it must be subjected to Single-Crystal X-Ray Diffraction (SCXRD). For bulk phase purity verification, Powder X-Ray Diffraction (PXRD) is subsequently employed.

Protocol 2: SCXRD Data Collection
  • Crystal Mounting: Select a clear, highly birefringent crystal (approximately 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.

    • Causality: Cryocooling drastically reduces the thermal vibration (Debye-Waller factors) of the atoms. For this molecule, the flexible methyl acetate tail is prone to thermal smearing at room temperature; cooling ensures high-resolution diffraction spots and precise atomic coordinates.

  • Irradiation: Expose the crystal using a microfocus Copper (Cu) Kα X-ray source ( λ=1.5418 Å).

    • Causality: While Molybdenum (Mo) Kα is standard for small molecules, Cu Kα is deliberately chosen here. The heavy Bromine atom's K-edge is efficiently excited by Cu radiation, producing a massive anomalous scattering signal ( Δf′′≈1.2 ). Even though the molecule is achiral, this strong signal allows the software to unambiguously rule out centrosymmetric space group ambiguities if polar packing occurs.

Data Integration, Solution, and Refinement

The raw diffraction frames must be translated into a three-dimensional electron density map. This is a self-validating mathematical process where the calculated model is iteratively refined against the observed data.

G A SCXRD Data Collection (Cu Kα, λ = 1.5418 Å) B Data Reduction & Integration (Multiscan Absorption Correction) A->B C Structure Solution (Intrinsic Phasing - SHELXT) B->C D Least-Squares Refinement (SHELXL via Olex2 GUI) C->D E Validation & CIF Generation (PLATON / checkCIF) D->E

Diagram 2: Computational pipeline for X-ray data processing and structure refinement.

Protocol 3: Computational Refinement Pipeline
  • Integration & Absorption Correction: Integrate the diffraction frames using the diffractometer's native software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan empirical absorption correction.

    • Causality: Bromine is a heavy absorber of X-rays. Failing to correct for this absorption will result in severe truncation ripples (ghost peaks) in the electron density map surrounding the Br atom, artificially distorting the C-Br bond length.

  • Structure Solution: Solve the crystallographic phase problem using the intrinsic phasing algorithm within SHELXT [1]. This algorithm is highly efficient at locating heavy atoms (Br) first and using them to bootstrap the positions of the lighter atoms (C, N, O).

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 via SHELXL [2], operated through the Olex2 graphical user interface [3].

    • Causality: All non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids rather than spheres) to account for directional thermal motion. Hydrogen atoms should be placed in calculated positions and refined using a riding model to prevent over-parameterization.

  • Bulk Verification (PXRD): To ensure the single crystal is representative of the bulk synthesized powder, collect a PXRD pattern of the bulk material. Perform a Rietveld refinement [4] against the simulated powder pattern generated from your SCXRD CIF file. A low Rwp​ (weighted profile R-factor) validates the phase purity of the bulk API intermediate.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Evans, J. S. O. (2021). "Structure Analysis from Powder Diffraction Data: Rietveld Refinement in Excel." Journal of Chemical Education, 98(2), 495-505. URL:[Link]

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2018). "A Practical Guide to the Design of Molecular Crystals." Crystal Growth & Design, 18(10), 6367-6388. URL:[Link]

Foundational

Physicochemical Profiling and Organic Solvent Solubility of Methyl 2-bromo-4-cyanophenylacetate: A Technical Guide for Chemical Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Structural causality, thermodynamic solubility profiling, and self-validating experimental methodologies. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Structural causality, thermodynamic solubility profiling, and self-validating experimental methodologies.

Executive Summary

Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aromatic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Featuring an aryl bromide for transition-metal catalyzed cross-coupling, a cyano group for further derivatization, and a methyl ester for controlled reactivity, its complex structural profile necessitates a rigorous understanding of its physicochemical properties[2]. This whitepaper provides an in-depth analysis of its organic solvent solubility, driven by molecular structure, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Chemical Identity and Physicochemical Properties

The fundamental properties of Methyl 2-bromo-4-cyanophenylacetate dictate its behavior in solution and solid-state handling. As a crystalline solid at room temperature[1], its dissolution is governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the solvation energy provided by the chosen solvent.

PropertyValue
Chemical Name Methyl 2-bromo-4-cyanophenylacetate
CAS Number 1261840-59-8[1]
Molecular Formula C10H8BrNO2[3]
Molecular Weight 254.08 g/mol [3]
Density 1.53 ± 0.1 g/cm³ (predicted)[3]
Physical Form Solid[1]
Purity Standard ≥95%[4]

Structural Causality of Organic Solvent Solubility

Solubility is not merely an empirical metric; it is a thermodynamic consequence of molecular structure. The solubility profile of Methyl 2-bromo-4-cyanophenylacetate in organic solvents is driven by three distinct functional domains interacting with solvent molecules:

  • Aryl Bromide Core: This lipophilic domain promotes favorable π−π interactions and dispersion forces. It drives the molecule's affinity for moderately polar and halogenated solvents (e.g., dichloromethane, chloroform, toluene).

  • Cyano Group (-C≡N): As a strong electron-withdrawing group with a significant dipole moment, the cyano moiety acts as a potent hydrogen-bond acceptor. This facilitates high solubility in polar aprotic solvents (e.g., DMF, DMSO, NMP) via strong dipole-dipole interactions.

  • Methyl Ester (-COOCH3): The ester linkage provides additional hydrogen-bond acceptor sites, allowing for moderate solubility in polar protic solvents (e.g., methanol, ethanol). However, the bulky hydrophobic core prevents complete solvation in purely aqueous media, rendering it practically insoluble in water[5].

StructuralSolvation cluster_groups Functional Group Contributions API Methyl 2-bromo-4-cyanophenylacetate Ester Methyl Ester (H-Bond Acceptor) API->Ester Cyano Cyano Group (Strong Dipole) API->Cyano Bromo Bromoarene Core (Lipophilic) API->Bromo Protic Polar Protic Solvents (MeOH, EtOH) Moderate Solubility Ester->Protic H-Bonding Aprotic Polar Aprotic Solvents (DMF, DMSO) High Solubility Cyano->Aprotic Dipole-Dipole Bromo->Aprotic Pi-Solvation NonPolar Non-Polar Solvents (Hexane, Heptane) Low Solubility Bromo->NonPolar Hydrophobic

Caption: Functional group contributions dictating the organic solvent solubility profile.

Experimental Methodology: Thermodynamic Solubility Profiling

In early-stage drug discovery, kinetic solubility (often measured via solvent-shift and laser nephelometry) is used for high-throughput screening[6]. However, kinetic methods frequently overestimate solubility due to temporary supersaturation. For process chemistry, formulation, and API scale-up, thermodynamic solubility is the mandatory gold standard[7].

The following protocol adapts the core principles of[8] for organic solvent systems, ensuring a robust and highly accurate measurement.

Protocol: Shake-Flask Method with HPLC-UV Quantification

Self-Validating System Design: To ensure absolute data integrity, this protocol operates as a self-validating loop. By sampling at two distinct time points (24h and 48h), the system internally verifies that thermodynamic equilibrium has been achieved (defined as a concentration variance of <5% between time points)[9]. Furthermore, utilizing a stability-indicating HPLC method ensures that the compound has not degraded (e.g., via ester hydrolysis from trace moisture) during the extended equilibration period[10].

  • Preparation & Saturation: Dispense 50 mg of high-purity (≥95%) Methyl 2-bromo-4-cyanophenylacetate[4] into a 10 mL amber glass vial. Add 5 mL of the target organic solvent.

    • Causality: Amber glass prevents potential UV-induced degradation. The 10 mg/mL target ensures a visible excess of solid remains, which is the fundamental physical prerequisite for achieving a saturated thermodynamic equilibrium[7].

  • Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C and agitate at 200 rpm for 48 hours[11].

  • Phase Separation: Transfer 1 mL of the heterogeneous suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes.

    • Causality: High-speed centrifugation forcefully pellets micro-crystals that could otherwise pass through a filter and artificially inflate the solubility reading[6].

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is strictly required over Nylon or PES due to its broad chemical inertness and compatibility with aggressive organic solvents like DMF, DCM, or EtOAc.

  • Quantification: Dilute the filtrate into the linear range of a pre-established calibration curve. Analyze via HPLC-UV at λmax​ ~254 nm. Confirm peak purity to validate compound stability[10].

ShakeFlask Step1 1. Saturation Add Excess Solid to Solvent Step2 2. Equilibration Shake 48h at 25°C Step1->Step2 Suspension Step3 3. Separation Centrifuge & PTFE Filter Step2->Step3 Equilibrium Step4 4. Analysis HPLC-UV Quantification Step3->Step4 Supernatant Step5 Thermodynamic Solubility Value Step4->Step5 Data Output

Caption: Thermodynamic solubility determination workflow via the self-validating Shake-Flask method.

Implications for Drug Development and Synthesis

Understanding the precise thermodynamic solubility of Methyl 2-bromo-4-cyanophenylacetate is critical for optimizing downstream synthetic pathways. For instance, in Suzuki-Miyaura cross-coupling reactions targeting the aryl bromide core, selecting a biphasic solvent system (e.g., 1,4-Dioxane/Water) requires balancing the organic solubility of this starting material against the aqueous solubility of the inorganic base (e.g., K₂CO₃).

Accurate solubility data prevents unexpected reagent precipitation, ensures consistent reaction kinetics, and facilitates efficient crystallization-based purification (e.g., utilizing Ethyl Acetate/Hexane anti-solvent gradients) during large-scale API manufacturing.

References

  • methyl 2-bromo-4-cyanophenylacetate Chemical Properties , ChemBK Database,[Link]

  • OECD Test Guideline 105: Water Solubility , OECD iLibrary,[Link]

Sources

Exploratory

Mechanistic Pathways of Methyl 2-bromo-4-cyanophenylacetate in Nucleophilic Substitution: A Chemoselective Guide

Executive Summary Methyl 2-bromo-4-cyanophenylacetate (MBCPA; CAS: 1261840-59-8) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4-cyanophenylacetate (MBCPA; CAS: 1261840-59-8) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, navigating the reactivity of MBCPA requires a precise understanding of chemoselectivity. This whitepaper deconstructs the mechanistic pathways of nucleophilic substitution on MBCPA, exposing common kinetic fallacies and establishing field-proven, self-validating protocols for selective functionalization.

Structural Reactivity Profiling & The SNAr Fallacy

MBCPA presents three distinct electrophilic/reactive domains, each governed by different mechanistic rules. A common point of failure in early-stage drug discovery is the misapplication of classical Nucleophilic Aromatic Substitution (SNAr) to this substrate.

Many chemists observe the highly electron-withdrawing cyano (-CN) group and the C2-bromide leaving group, assuming direct SNAr is viable. However, the -CN group at C4 is meta to the bromide at C2 . In a classical SNAr mechanism, the intermediate Meisenheimer complex localizes negative charge at the ortho and para positions relative to the leaving group (C1, C3, and C5). Because the -CN group resides at C4, it cannot participate in resonance stabilization of this transient anion [2].

Consequently, direct SNAr is kinetically prohibited. To achieve substitution, we must rely on orthogonal pathways: Nucleophilic Acyl Substitution at the ester, or Transition-Metal Catalyzed Substitution at the aryl bromide.

Reactivity MBCPA Methyl 2-bromo-4-cyanophenylacetate Ester Methyl Ester (Acyl Substitution) MBCPA->Ester Amines ArylBr C2-Bromide (Pd-Catalyzed Sub) MBCPA->ArylBr Pd / Nu-H AlphaC Alpha-Carbon (Enolate Alkylation) MBCPA->AlphaC Base / E+

Fig 1: Tri-modal reactivity map of MBCPA highlighting orthogonal substitution pathways.

Pathway I: Nucleophilic Acyl Substitution (Ester Cleavage)

The most direct nucleophilic substitution pathway available to MBCPA without a catalyst is nucleophilic acyl substitution at the methyl ester moiety. This is typically utilized to convert the ester into an amide or carboxylic acid.

Mechanistic Causality

The reaction proceeds via a standard addition-elimination mechanism. The nucleophile (e.g., a primary amine) attacks the electrophilic carbonyl carbon, breaking the π-bond to form a tetrahedral oxyanion intermediate. The π-bond then reforms, expelling the methoxide leaving group.

The Chemoselective Challenge: The α -protons of MBCPA (the -CH2- group between the phenyl ring and the ester) are highly acidic (pKa ~ 21) due to dual stabilization from the adjacent carbonyl and the electron-deficient aryl ring. If a strong alkoxide base is used during substitution, the molecule will act as a nucleophile (enolate), leading to unwanted Claisen-type self-condensation. Therefore, amidation must be driven by excess amine or mild, non-nucleophilic bases.

AcylSub Step1 1. Nucleophilic Attack Amine attacks ester C=O Step2 2. Tetrahedral Intermediate Oxyanion formation Step1->Step2 k1 (Rate Limiting) Step3 3. Leaving Group Expulsion Methoxide leaves Step2->Step3 k2 (Fast) Step4 4. Proton Transfer Stable Amide Product Step3->Step4 Irreversible

Fig 2: Mechanism of chemoselective nucleophilic acyl substitution at the methyl ester.

Pathway II: Transition-Metal Catalyzed Nucleophilic Substitution

To substitute the C2-bromide with nucleophiles (amines, alkoxides, or cyanides), we must bypass the arene's electronic mismatch by employing Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) [1].

Mechanistic Causality

The catalytic cycle relies on a Pd(0) species undergoing oxidative addition into the C-Br bond. Following the coordination of the nucleophile, a base deprotonates the intermediate, allowing for reductive elimination to form the new C-Nu bond.

The Base Selection Imperative: The choice of base is the single most critical parameter here. Standard Buchwald-Hartwig protocols often use Sodium tert-butoxide (NaOtBu). However, applying NaOtBu to MBCPA will instantly hydrolyze the methyl ester and deprotonate the α -carbon, destroying the starting material. To achieve selective C-Br substitution, a mild, heterogeneous base like Cesium Carbonate (Cs2CO3) must be utilized. Cs2CO3 is strong enough to drive the Pd-cycle but mild enough to leave the ester and α -protons intact.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Insertion into C-Br Pd0->OxAdd + MBCPA AmineCoord Nucleophile Coord Amine binds Pd(II) OxAdd->AmineCoord + Nu-H Deprot Deprotonation Cs2CO3 removes HX AmineCoord->Deprot + Base RedElim Reductive Elimination C-N bond forms Deprot->RedElim RedElim->Pd0 Product

Fig 3: Catalytic cycle for Pd-mediated nucleophilic substitution at the C2-bromide.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized parameters for achieving chemoselective substitution on MBCPA without triggering competing pathways.

Substitution PathwayTarget SiteOptimal ReagentsTemp / TimeTypical YieldSelectivity Rationale
Acyl Substitution (Amidation)Methyl Ester (-COOMe)R-NH 2​ (3 eq), MeOH50°C / 12h85 - 92%Excess amine avoids the need for strong bases, preventing α -deprotonation.
Pd-Catalyzed Sub (Amination)Aryl Bromide (C2)R-NH 2​ , Pd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ , Toluene90°C / 8h75 - 85%Cs 2​ CO 3​ is strictly required to prevent ester hydrolysis and enolization.
α -Alkylation (Electrophilic) α -Carbon (C1)R-X, K 2​ CO 3​ , DMF25°C / 5h70 - 80%Mild conditions prevent competitive nucleophilic attack on the cyano group.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic progression.

Protocol A: Chemoselective Acyl Substitution (Amidation)

Objective: Convert the methyl ester to a secondary amide while preserving the C-Br and -CN groups.

  • Preparation: Dissolve MBCPA (1.0 eq) in anhydrous Methanol (0.2 M concentration) under an inert N 2​ atmosphere.

  • Nucleophile Addition: Add the primary aliphatic amine (3.0 eq) dropwise at room temperature.

    • Causality Check: Using 3.0 equivalents drives the equilibrium forward without requiring an exogenous base, protecting the acidic α -protons.

  • Thermal Activation: Heat the reaction mixture to 50°C.

    • Validation Check (IPC): Sample the reaction at 4 hours via LC-MS. You should observe the disappearance of the MBCPA peak (m/z 254/256 isotopic pattern) and the emergence of the product mass. If hydration of the -CN group to a primary amide is observed (M+18), immediately reduce the temperature to 40°C.

  • Isolation: Concentrate under reduced pressure, dissolve the crude in EtOAc, and wash with 1N HCl to remove excess unreacted amine. The organic layer contains the pure amide.

Protocol B: Palladium-Catalyzed C-N Substitution

Objective: Substitute the C2-bromide with a secondary amine while preserving the ester and cyano groups.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd 2​ (dba) 3​ (2.5 mol%) and XPhos (5 mol%) in anhydrous Toluene. Stir for 15 minutes until a uniform color change indicates the formation of the active Pd(0)L n​ complex.

  • Substrate & Base Loading: Add MBCPA (1.0 eq), the secondary amine (1.2 eq), and anhydrous Cs 2​ CO 3​ (1.5 eq).

    • Causality Check: XPhos is selected because its steric bulk accelerates reductive elimination, preventing competitive β -hydride elimination. Cs 2​ CO 3​ is mandatory; substituting with NaOtBu will result in complete degradation of the ester.

  • Reaction Execution: Degas the mixture via three freeze-pump-thaw cycles, then heat to 90°C for 8 hours.

    • Validation Check (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active MBCPA spot (R f​ ~0.6) should cleanly convert to a lower R f​ product spot. Streaking indicates ester hydrolysis due to wet Cs 2​ CO 3​ .

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts and Pd black, then purify via silica gel chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

Foundational

Vibrational Fingerprinting of Methyl 2-bromo-4-cyanophenylacetate: A Comprehensive IR Spectroscopy Guide

Executive Summary & Structural Analysis Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aromatic solid utilized as a critical building block in pharmaceutical synthesis and medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aromatic solid utilized as a critical building block in pharmaceutical synthesis and medicinal chemistry (1)[1]. The molecule's architecture features a central benzene ring decorated with three distinct, orthogonally reactive functional groups:

  • A methyl acetate group (-CH₂COOCH₃) at position 1.

  • A bromo substituent (-Br) at position 2.

  • A cyano group (-C≡N) at position 4.

For researchers and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive modality to verify the structural integrity of this compound. Because the functional groups possess distinct dipole moments and reduced masses, they generate a highly resolved, predictable vibrational fingerprint.

Mechanistic Causality in Spectral Interpretation

To interpret the IR spectrum of Methyl 2-bromo-4-cyanophenylacetate with scientific rigor, one must understand the physical causality behind the vibrational modes:

The Cyano Group (-C≡N): Nitriles typically absorb in the 2210–2260 cm⁻¹ region. In this molecule, the cyano group is directly attached to the aromatic ring. This conjugation allows delocalization of the π-electrons, slightly weakening the C≡N bond and lowering the stretching frequency to approximately 2220–2230 cm⁻¹ compared to aliphatic nitriles (2)[2]. Furthermore, the conjugation increases the change in dipole moment during the vibration, resulting in a sharper, more intense peak than typically observed for isolated nitriles[3].

The Ester Group (-C=O and C-O): Unlike the cyano group, the ester moiety is insulated from the aromatic ring's π-system by a methylene (-CH₂-) spacer. Consequently, it behaves as an aliphatic ester rather than a conjugated benzoate. The lack of resonance with the ring means the C=O double bond retains its full strength, pushing the carbonyl stretching frequency higher, typically to the 1735–1750 cm⁻¹ range (4)[4]. The corresponding C-O asymmetric stretch will appear strongly between 1150 and 1250 cm⁻¹ (5)[5].

The Aryl Bromide and Aromatic Ring: The heavy bromine atom creates a "heavy atom effect," drastically reducing the vibrational frequency of the C-Br stretch, pushing it into the far fingerprint region (500–600 cm⁻¹)[5]. Additionally, the 1,2,4-trisubstitution pattern of the benzene ring restricts the out-of-plane (oop) bending of the remaining aromatic protons, yielding highly diagnostic strong bands in the 800–900 cm⁻¹ range[2].

Quantitative Data: Expected IR Absorption Bands

The following table summarizes the theoretical and empirically expected IR absorption bands for Methyl 2-bromo-4-cyanophenylacetate, synthesizing the mechanistic rationale for each assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
Nitrile (-C≡N) Stretching2220 - 2230Medium, SharpConjugation with the aromatic ring enhances dipole moment change, increasing intensity while slightly lowering frequency[2].
Ester (C=O) Stretching1735 - 1750Strong, SharpAliphatic ester nature (isolated by -CH₂-) prevents resonance lowering of the C=O bond order[4].
Ester (C-O-C) Stretching1150 - 1250Strong, BroadAsymmetric stretching of the C-O-C linkage, highly polar[5].
Aromatic C-H Stretching3050 - 3100Weak, Sharpsp² hybridized C-H bonds require higher energy to stretch than sp³ bonds[2].
Aliphatic C-H Stretching2850 - 2960Weak to Mediumsp³ hybridized C-H bonds originating from the methyl and methylene groups[5].
Aromatic C=C Skeletal Stretch1450, 1500, 1600Variable, SharpSkeletal ring vibrations; intensity is amplified by the asymmetric 1,2,4-substitution[2].
Aromatic C-H Out-of-plane bend800 - 850, 860 - 900StrongHighly characteristic bending modes for a 1,2,4-trisubstituted benzene ring[2].
Aryl Bromide C-Br Stretching500 - 600StrongHeavy atomic mass of bromine significantly lowers the vibrational frequency[5].

Experimental Protocol: High-Fidelity FTIR Acquisition

To ensure empirical trustworthiness, the experimental acquisition must operate as a self-validating system. Methyl 2-bromo-4-cyanophenylacetate is a solid at room temperature[1]. While Attenuated Total Reflectance (ATR) is convenient, the KBr pellet transmission method is detailed below as the gold standard for high-resolution spectroscopy, eliminating the penetration-depth artifacts inherent to ATR.

Step-by-Step Methodology
  • Apparatus Preparation: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

  • Background Acquisition: Acquire a background spectrum of a pure, blank KBr pellet (100 mg) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This creates a baseline to mathematically subtract environmental and instrumental noise from the final sample spectrum.

  • Sample Milling: Weigh 1–2 mg of Methyl 2-bromo-4-cyanophenylacetate. Transfer to an agate mortar. Add 100 mg of spectroscopic-grade, anhydrous KBr. Triturate gently but thoroughly for 2–3 minutes.

    • Causality: Vigorous grinding can induce polymorphic transitions or localized melting; gentle milling ensures a homogenous dispersion to prevent anomalous scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the fine powder to a mechanical die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons of pressure for 2 minutes. The resulting pellet should be visually translucent.

  • Sample Scan (Interferogram Generation): Place the pellet in the sample holder. Acquire the spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Signal Processing: Apply a Fourier Transform to convert the interferogram into a frequency-domain spectrum. Perform a baseline correction to account for any residual light scattering.

  • Validation: Cross-reference the acquired peaks against the theoretical values in Section 3. The simultaneous presence of the ~2225 cm⁻¹ and ~1740 cm⁻¹ bands confirms the structural integrity of the cyano and ester groups, respectively, validating the sample.

Analytical Workflow Visualization

Workflow Prep Sample Preparation (KBr Pellet / ATR) Bkg Background Scan (Atmospheric Suppression) Prep->Bkg Scan Sample Scan (Interferogram Generation) Bkg->Scan FT Fourier Transform (Signal Processing) Scan->FT Corr Spectral Correction (Baseline & ATR Correction) FT->Corr Assign Band Assignment (Cyano, Ester, Bromo) Corr->Assign Valid Validation (Empirical vs Theoretical) Assign->Valid

FTIR Spectroscopy Analytical Workflow for Solid-State Chemical Characterization.

References

  • University of Rome. "CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS". Sapienza Università di Roma. Available at: [Link]

  • Chemical Reviews. "Infrared Difference Spectroscopy of Proteins: From Bands to Bonds". American Chemical Society (ACS). Available at:[Link]

  • Tikrit University. "Infrared (IR) Spectroscopy". Tikrit University Academic Resources. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of Methyl 2-bromo-4-cyanophenylacetate at Room Temperature

Executive Summary Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aromatic building block widely utilized in transition-metal-catalyzed cross-coupling reactions and active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized aromatic building block widely utilized in transition-metal-catalyzed cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. Its utility hinges on the precise preservation of its reactive moieties. This technical guide provides an in-depth mechanistic analysis of the compound's thermodynamic and kinetic stability at room temperature (298.15 K). By differentiating between thermodynamic favorability and kinetic barriers, we establish a rigorous, self-validating experimental workflow for stability profiling in strict alignment with ICH Q1A(R2) guidelines[1].

Structural Thermodynamics & Electronic Effects

The molecular architecture of Methyl 2-bromo-4-cyanophenylacetate features three distinct reactive sites attached to a central phenyl ring. At room temperature, the stability of the molecule is a delicate interplay between the bond dissociation energies (BDEs) of these functional groups and their local electronic environments.

The Aryl Bromide (C(sp2)–Br)

The C(sp2)–Br bond possesses a high bond dissociation energy of approximately 80–85 kcal/mol[2]. At 298.15 K, the thermal energy available ( kB​T≈0.59 kcal/mol) is vastly insufficient to overcome this barrier. Consequently, homolytic cleavage or spontaneous debromination is thermodynamically prohibited without photonic excitation or transition-metal activation.

The Benzonitrile Core (–C≡N)

The cyano group is thermodynamically robust, with a C≡N triple bond BDE exceeding 200 kcal/mol. While the hydrolysis of a nitrile to an amide or carboxylic acid is thermodynamically favorable ( ΔG∘<0 ), the activation energy ( Ea​ ) is insurmountable at neutral pH and room temperature.

The Methyl Acetate Group (–CH₂COOCH₃)

Esters represent the primary thermodynamic vulnerability of this molecule. The standard free energy of hydrolysis for typical ester bonds is approximately -7 to -8 kcal/mol[3], meaning the cleavage to 2-bromo-4-cyanophenylacetic acid and methanol is a thermodynamically spontaneous process in the presence of water.

Causality Insight: While ester hydrolysis is thermodynamically favored, it is typically kinetically hindered at neutral pH. However, the strongly electron-withdrawing nature of both the –CN (via resonance and induction) and –Br (via induction) groups exerts a pull through the sigma framework. This inductive effect slightly increases the electrophilicity of the ester carbonyl carbon, lowering the lowest unoccupied molecular orbital (LUMO) energy. This renders the carbonyl more susceptible to nucleophilic attack by atmospheric moisture compared to an unactivated aliphatic ester. Thus, while the molecule is kinetically stable under dry conditions[4], moisture introduces a rapid thermodynamic sink.

Degradation Pathways: Kinetics vs. Thermodynamics

To accurately predict shelf-life, we must separate reactions that are thermodynamically favorable but kinetically dead from those that actively degrade the compound.

Functional GroupDegradation PathwayBDE / ΔG∘ (approx.)RT Stability (Neutral, Dry)RT Stability (Moisture/Base)
C(sp2)–Br Homolytic CleavageBDE 80–85 kcal/molHighly StableHighly Stable
–C≡N Hydrolysis to Amide ΔG∘<0 (favorable)Highly StableStable (requires heat/strong base)
–COOCH₃ Ester Hydrolysis ΔG∘≈ -7 to -8 kcal/molStable (Kinetic barrier)Unstable (Thermodynamic sink)

Table 1: Thermodynamic parameters and expected stability profiles at 298.15 K.

Experimental Workflow: Stability Profiling (ICH Q1A R2)

To validate the thermodynamic stability and establish a definitive re-test period, a rigorous stability-indicating assay (SIA) must be employed. The following protocol is designed as a self-validating system , ensuring strict mass balance between the parent compound and its degradants to confirm that no hidden degradation pathways are occurring.

Step-by-Step Methodology

Phase 1: Sample Preparation & Storage

  • Aliquotting: Accurately weigh Methyl 2-bromo-4-cyanophenylacetate into amber glass vials. Causality: Amber glass prevents high-energy UV photons from initiating kinetically restricted C(sp2)–Br homolysis.

  • Long-Term Storage (Kinetic Baseline): Store samples at 25°C ± 2°C / 60% RH ± 5% RH for 12 months[1].

  • Accelerated Testing (Thermodynamic Stress): Store parallel samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to accelerate hydrolytic pathways[1].

Phase 2: Forced Degradation (Self-Validating Assay)

  • Stock Solution: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade acetonitrile (1.0 mg/mL).

  • Hydrolytic Stress: Transfer 1 mL of stock to two separate vials. Add 1 mL of 0.1 N NaOH to Vial A (Base) and 1 mL of 0.1 N HCl to Vial B (Acid).

  • Incubation: Incubate at 25°C for 24 hours. Causality: Maintaining room temperature isolates the thermodynamic vulnerability of the ester without introducing thermal artifacts that might artificially degrade the cyano group.

  • Neutralization: Arrest the degradation by neutralizing Vial A with 1 mL of 0.1 N HCl, and Vial B with 1 mL of 0.1 N NaOH.

Phase 3: LC-MS/HPLC-UV Quantification & Mass Balance

  • Analysis: Inject 10 µL of the neutralized samples into an LC-MS system utilizing a reversed-phase C18 column and a water/acetonitrile gradient (0.1% formic acid).

  • Validation Metric: Monitor the disappearance of the parent mass (m/z 253.9/255.9 for isotopic Br) and the appearance of the carboxylic acid degradant (m/z 239.9/241.9).

  • System Self-Validation: Calculate the molar sum of the remaining parent compound and the carboxylic acid. A mass balance of 98–102% validates the protocol, proving that ester hydrolysis is the exclusive degradation pathway and that no secondary polymerization or debromination is occurring.

Stability Workflow Visualization

StabilityWorkflow Start Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) Cond1 Long-Term (ICH Q1A) 25°C / 60% RH Start->Cond1 Cond2 Accelerated (ICH Q1A) 40°C / 75% RH Start->Cond2 Cond3 Forced Degradation Hydrolytic Stress Start->Cond3 Analysis HPLC-UV / LC-MS Thermodynamic Evaluation Cond1->Analysis Cond2->Analysis Cond3->Analysis Result1 Stable (Kinetic Control) No Hydrolysis Analysis->Result1 Result2 Hydrolysis Products (Thermodynamic Sink) Analysis->Result2

Caption: Workflow for thermodynamic and kinetic stability profiling of Methyl 2-bromo-4-cyanophenylacetate.

Conclusion

Methyl 2-bromo-4-cyanophenylacetate exhibits exceptional thermodynamic stability against spontaneous debromination and cyano-degradation at room temperature due to the high bond dissociation energies of the C(sp2)–Br and C≡N bonds. However, the methyl ester moiety represents a critical thermodynamic vulnerability. The synergistic electron-withdrawing effects of the bromo and cyano substituents lower the kinetic barrier for nucleophilic attack at the ester carbonyl. Consequently, while the compound maintains an excellent shelf-life under dry, neutral conditions, strict moisture control and rigorous ICH Q1A(R2) stability monitoring are imperative to prevent thermodynamically driven hydrolysis during storage and handling.

References

  • Methyl 2-bromo-4-cyanophenylacetate | 1261840-59-8 - Sigma-Aldrich. Available at: [Link]

  • [1] Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • [3] Standard free energy of hydrolysis of the ester bond - BioNumbers, Harvard University. Available at:[Link]

  • [2] Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity - Radboud University Repository (Chemistry - A European Journal). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-bromo-4-cyanophenylacetate

Application Note: Regioselective Synthesis and Protocol for Methyl 2-bromo-4-cyanophenylacetate Introduction and Strategic Rationale Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly versatile bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Protocol for Methyl 2-bromo-4-cyanophenylacetate

Introduction and Strategic Rationale

Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly versatile bifunctional building block frequently utilized in drug discovery and advanced materials science[1]. The presence of orthogonal reactive sites—an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a cyano group for reduction or tetrazole formation, and a methyl ester for functionalization or saponification—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

This application note details a robust, two-step synthetic protocol starting from commercially available 4-cyanophenylacetic acid. The methodology relies on an initial regioselective electrophilic aromatic bromination followed by a Fischer esterification, designed to maximize yield and purity while maintaining operational simplicity.

Physicochemical Properties

To establish baseline analytical expectations, the fundamental properties of the target compound are summarized below[1][2].

PropertyValue
Chemical Name Methyl 2-bromo-4-cyanophenylacetate
CAS Registry Number 1261840-59-8
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical Form Solid
Standard Purity 95%
Storage Conditions Sealed in dry, Room Temperature

Synthetic Pathway and Mechanistic Design

The synthesis is engineered around the inherent electronic properties of the starting material. In 4-cyanophenylacetic acid, the acetic acid moiety (-CH₂COOH) acts as a weak ortho/para director via inductive effects, while the cyano group (-CN) is a strong electron-withdrawing meta director. Both directing effects synergistically guide the incoming electrophile exclusively to the 2-position, ensuring high regioselectivity without the need for complex directing groups or transition metal catalysts[3].

G SM 4-Cyanophenylacetic Acid (Starting Material) Step1 Electrophilic Bromination (NBS, 50% H2SO4, Dark) SM->Step1 Int 2-Bromo-4-cyanophenylacetic Acid (Intermediate) Step1->Int Step2 Fischer Esterification (MeOH, cat. H2SO4, Reflux) Int->Step2 Prod Methyl 2-bromo-4-cyanophenylacetate (Target Product) Step2->Prod

Two-step synthesis workflow for Methyl 2-bromo-4-cyanophenylacetate.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-bromo-4-cyanophenylacetic acid. Mechanistic Insight: N-Bromosuccinimide (NBS) is utilized as a mild, easily handled bromine source. The use of 50% aqueous sulfuric acid is critical; it protonates the NBS, significantly increasing its electrophilicity to generate a highly reactive bromonium ( Br+ ) equivalent capable of attacking the deactivated aromatic ring[3].

Procedure:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar. Shield the flask from direct light using aluminum foil to prevent radical-mediated side reactions (e.g., benzylic bromination).

  • Reagent Loading: Dissolve 4-cyanophenylacetic acid (1.0 eq, e.g., 9.93 mmol) in 50% aqueous sulfuric acid (10 mL)[3]. Note: The strong acid environment is necessary for electrophile activation.

  • Bromination: Add N-bromosuccinimide (1.02 eq, e.g., 10.11 mmol) in portions to control any mild exotherm[3].

  • Reaction: Stir the mixture vigorously in the dark at ambient temperature for 18 hours[3]. The reaction progress can be monitored by LC-MS or TLC (using a highly polar eluent system).

  • Workup: Dilute the reaction mixture with ice-cold distilled water (approx. 30 mL) to quench the reaction and precipitate the product.

  • Extraction: Extract the aqueous layer with diethyl ether ( 3×20 mL). The ether layers are combined, washed with brine, and dried over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the intermediate, 2-bromo-4-cyanophenylacetic acid, typically as a solid (approx. 70% yield)[3].

Step 2: Fischer Esterification

Objective: Conversion of the intermediate to Methyl 2-bromo-4-cyanophenylacetate. Mechanistic Insight: This is a classic acid-catalyzed Fischer esterification. Because the reaction is an equilibrium process, Le Chatelier's principle is exploited by using methanol as both the reactant and the solvent. The massive stoichiometric excess of methanol drives the equilibrium toward the ester product.

Procedure:

  • Preparation: Transfer the isolated 2-bromo-4-cyanophenylacetic acid (1.0 eq) to a dry round-bottom flask equipped with a reflux condenser.

  • Solvent/Reactant Addition: Suspend the intermediate in anhydrous methanol (approx. 10 volumes).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 0.1 to 0.2 eq) dropwise. Caution: Highly exothermic addition.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate and carefully neutralize the acid catalyst by washing with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer is slightly basic (pH ~8).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent. If high purity (>95%) is required for downstream biological assays, purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient)[1].

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product should be confirmed via:

  • ¹H NMR (CDCl₃): Look for the diagnostic methyl ester singlet around δ 3.7 ppm (3H), the benzylic methylene singlet around δ 3.8-3.9 ppm (2H), and the distinct 1,2,4-trisubstituted aromatic splitting pattern (a doublet with a small J coupling for the proton adjacent to the cyano and bromo groups, a doublet of doublets, and a doublet with a large orthoJ coupling).

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom will be unambiguously confirmed by a 1:1 isotopic doublet at m/z [M+H]+ 254.0 and 256.0.

References

  • Google Patents. "JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments" (Describing the synthesis of 2-Bromo-4-cyanophenylacetic acid).

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Cross-Coupling of Methyl 2-bromo-4-cyanophenylacetate

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a pivotal tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[4][5] This guide provides a detailed technical overview and practical protocols for the Suzuki cross-coupling of Methyl 2-bromo-4-cyanophenylacetate, a substrate featuring both steric hindrance and electron-withdrawing substituents.

The unique structure of Methyl 2-bromo-4-cyanophenylacetate, with a bromo group ortho to a bulky acetic acid methyl ester substituent and a cyano group in the para position, presents specific challenges and considerations for optimizing the reaction conditions. The electron-withdrawing nature of the cyano group and the ester functionality is anticipated to facilitate the initial oxidative addition step of the catalytic cycle, a key advantage in Suzuki couplings.[3][6] However, the steric bulk of the ortho substituent may necessitate the use of specialized, bulky phosphine ligands to promote efficient reductive elimination and prevent catalyst deactivation.

This document will delve into the mechanistic underpinnings of the Suzuki reaction, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and offer detailed, step-by-step protocols for performing the cross-coupling of Methyl 2-bromo-4-cyanophenylacetate with various boronic acids.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide (Methyl 2-bromo-4-cyanophenylacetate). This step forms a Pd(II) intermediate. The presence of electron-withdrawing groups on the aryl halide generally accelerates this rate-determining step.[3][6]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Methyl 2-bromo-4-cyanophenylacetate (R¹-X) R1X->OxAdd R2B Aryl Boronic Acid (R²-B(OH)₂) R2B->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Selecting the Optimal Reaction Components

The success of the Suzuki coupling of Methyl 2-bromo-4-cyanophenylacetate hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst Precursors

A variety of palladium sources can be used to generate the active Pd(0) species. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that is often effective for a wide range of substrates.

  • Pd(OAc)₂ (Palladium(II) Acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are Pd(II) and Pd(0) precursors, respectively, that require the addition of a supporting ligand to form the active catalytic species. They offer flexibility in choosing a custom ligand.

  • Pre-formed Catalysts (e.g., Pd(dppf)Cl₂): These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) catalyst.

For sterically hindered substrates like the one , using a precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand is often the most effective approach.[9]

Ligands: The Key to Success with Sterically Hindered Substrates

The choice of ligand is critical for promoting the Suzuki coupling of sterically demanding aryl bromides. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and the reductive elimination steps. For Methyl 2-bromo-4-cyanophenylacetate, the following classes of ligands are recommended:

  • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These ligands are known for their high catalytic activity in challenging cross-coupling reactions, including those with sterically hindered substrates.[9]

  • Bulky Alkylphosphines (e.g., P(t-Bu)₃): Tri-tert-butylphosphine is a highly electron-donating and sterically demanding ligand that can be very effective in these types of couplings.

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used and effective bases for a wide range of Suzuki couplings. Cesium carbonate is often more effective for challenging substrates.

  • Phosphates (K₃PO₄): Potassium phosphate is another widely used base, particularly in couplings involving sterically hindered partners.

  • Fluorides (CsF, KF): Fluoride bases can be effective, especially when dealing with substrates that are sensitive to stronger bases. For substrates containing an ester group, like Methyl 2-bromo-4-cyanophenylacetate, milder bases such as K₂CO₃ or K₃PO₄ are generally preferred to avoid potential hydrolysis of the ester. Powdered potassium fluoride (KF) is a good option for base-labile substrates.[1]

Solvent Systems

The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki reactions include:

  • Aprotic Polar Solvents (Dioxane, THF, DMF): These are excellent choices for many Suzuki couplings.

  • Aromatic Hydrocarbons (Toluene): Toluene is another effective solvent, often used in combination with water.

  • Aqueous Mixtures: Suzuki reactions are often performed in a biphasic mixture of an organic solvent and water. The presence of water can be beneficial for the dissolution of the inorganic base and can accelerate the transmetalation step.

For the coupling of Methyl 2-bromo-4-cyanophenylacetate, a mixture of an organic solvent like dioxane or toluene with water is a good starting point.

Recommended Reaction Conditions: A Tabulated Guide

The following table provides a summary of recommended starting conditions for the Suzuki cross-coupling of Methyl 2-bromo-4-cyanophenylacetate with a generic arylboronic acid.

ParameterRecommended ConditionsRationale
Aryl Bromide Methyl 2-bromo-4-cyanophenylacetateSubstrate of interest
Boronic Acid Arylboronic Acid (1.2-1.5 equiv.)Coupling partner
Palladium Precursor Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-1.5 mol%)Flexible and effective with added ligands
Ligand SPhos (1.1-1.2 equiv. relative to Pd)Excellent for sterically hindered substrates
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Effective and compatible with the ester group
Solvent 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/Water (4:1 to 10:1)Good solubility and promotes the reaction
Temperature 80-110 °CProvides sufficient energy for the reaction
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling reaction with Methyl 2-bromo-4-cyanophenylacetate. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.[8][10]

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for the coupling of Methyl 2-bromo-4-cyanophenylacetate with a variety of arylboronic acids.

Materials:

  • Methyl 2-bromo-4-cyanophenylacetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add Methyl 2-bromo-4-cyanophenylacetate (1.0 mmol, 254 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol, 531 mg).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.022 mmol, 9.0 mg).

  • Seal the reaction vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the Pd(OAc)₂ and SPhos mixture to the reaction vessel.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Diagram: Experimental Workflow for Suzuki Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Aryl Bromide, Boronic Acid, and Base B 2. Add Catalyst and Ligand under Inert Atmosphere A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J J I->J Pure Product caption Experimental workflow for Suzuki coupling.

Caption: Experimental workflow for Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • Methyl 2-bromo-4-cyanophenylacetate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine Methyl 2-bromo-4-cyanophenylacetate (0.5 mmol, 127 mg), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol, 12.2 mg), and potassium carbonate (1.0 mmol, 138 mg).

  • Add DMF (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use a fresh batch of catalyst and ligand.
Insufficiently active baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeborylation of Boronic Acid Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is added promptly. Consider using a boronic ester.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Ester Hydrolysis Base is too strong or reaction time is too longUse a milder base like KF or K₂CO₃; monitor the reaction closely and stop it upon completion.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-cyanophenylacetate is a highly effective method for the synthesis of complex biaryl compounds. The presence of electron-withdrawing groups on the aryl bromide substrate is advantageous for the oxidative addition step. The primary challenge lies in overcoming the steric hindrance of the ortho-substituent, which can be effectively addressed by employing bulky, electron-rich phosphine ligands such as SPhos. The protocols provided in these application notes serve as a robust starting point for researchers to develop and optimize their synthetic routes to a wide range of valuable chemical intermediates. Careful selection of the catalyst, ligand, base, and solvent system, along with diligent monitoring of the reaction progress, will ensure successful and high-yielding transformations.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sereda, G. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Fairlamb, I. J. S. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Szostak, M. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]

  • O'Brien, C. J., & Organ, M. G. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • Fairlamb, I. J. S. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Watson, D. A. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

Sources

Method

Application of Methyl 2-bromo-4-cyanophenylacetate in pharmaceutical intermediate synthesis

Application Note: Synthetic Utility of Methyl 2-bromo-4-cyanophenylacetate in Pharmaceutical Development Executive Summary Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8)[1] is a highly versatile, polyfunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Utility of Methyl 2-bromo-4-cyanophenylacetate in Pharmaceutical Development

Executive Summary

Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8)[1] is a highly versatile, polyfunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, I frequently leverage this compound's tri-orthogonal reactivity to construct complex heterocyclic scaffolds. The strategic positioning of its three functional groups—a C2-bromide, a C4-nitrile, and a C1-methyl acetate—allows for highly selective, step-wise functionalization. This application note details the mechanistic rationale and self-validating protocols for utilizing this intermediate, primarily focusing on the synthesis of the privileged 6-cyanooxindole pharmacophore[2] and late-stage diversification via cross-coupling.

Structural & Mechanistic Analysis (Causality of Reactivity)

The synthetic value of Methyl 2-bromo-4-cyanophenylacetate lies in the predictable and orthogonal nature of its functional groups:

  • C2-Bromide (Cross-Coupling Handle): The electron-withdrawing cyano group at the para-position (relative to the acetate) exerts a strong inductive effect that lowers the LUMO of the aryl ring. This electronic modulation accelerates the oxidative addition of low-valent palladium species into the C-Br bond, making it exceptionally reactive for Suzuki, Heck, and Buchwald-Hartwig couplings.

  • C1-Methyl Acetate (Electrophilic Trap): The ester group serves as a built-in electrophile. When the C2-bromide is converted to an amine via cross-coupling, the proximity of the ester allows for rapid, thermodynamically driven intramolecular lactamization to form a 5-membered oxindole ring[3].

  • C4-Nitrile (Late-Stage Handle): The nitrile group is inert to standard Pd-catalyzed cross-coupling conditions, allowing it to be carried through multiple synthetic steps. It can later be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole to modulate the physicochemical properties of the final Active Pharmaceutical Ingredient (API).

Reactivity Core Methyl 2-bromo-4-cyanophenylacetate Br C2-Bromide Cross-Coupling Core->Br Pd-Catalysis CN C4-Nitrile Reduction / Hydrolysis Core->CN Reductants Ester C1-Methyl Acetate Enolate Chemistry Core->Ester Bases Br_Rxn Suzuki, Heck, Buchwald-Hartwig Br->Br_Rxn CN_Rxn Primary Amines, Tetrazoles CN->CN_Rxn Ester_Rxn Oxindoles, Carboxylic Acids Ester->Ester_Rxn

Fig 1: Tri-orthogonal reactivity map of Methyl 2-bromo-4-cyanophenylacetate.

Key Application 1: Synthesis of the 6-Cyanooxindole Scaffold

6-Cyanooxindole is a critical intermediate for numerous kinase inhibitors (e.g., indolinone derivatives)[3]. The transformation of Methyl 2-bromo-4-cyanophenylacetate into an oxindole is achieved via a tandem Buchwald-Hartwig amination and intramolecular amidation cascade[4].

Mechanistic Rationale

We utilize Benzylamine as an ammonia surrogate to prevent catalyst poisoning and suppress over-arylation. The bulky bidentate ligand Xantphos is specifically selected for its wide bite angle (111°), which forces the Pd(II) intermediate into a geometry that drastically accelerates the reductive elimination of the sterically hindered ortho-substituted amine. Cesium carbonate ( Cs2​CO3​ ) is chosen as a mild base to facilitate the catalytic cycle and subsequent lactamization without hydrolyzing the ester prematurely.

G SM Methyl 2-bromo-4-cyanophenylacetate Amination Buchwald-Hartwig Amination (Pd-Catalyst, Amine) SM->Amination Oxidative Addition Intermediate 2-Amino Intermediate Amination->Intermediate Reductive Elimination Cyclization Intramolecular Amidation (Base, Heat) Intermediate->Cyclization - MeOH Product 6-Cyanooxindole Scaffold Cyclization->Product Lactamization

Fig 2: Tandem Buchwald-Hartwig amination and lactamization to yield 6-cyanooxindole.

Protocol: One-Pot Synthesis of N-Benzyl-6-cyanooxindole
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-bromo-4-cyanophenylacetate (1.0 eq), Benzylamine (1.2 eq), Pd2​(dba)3​ (0.02 eq), Xantphos (0.04 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon (3x). Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100 °C for 12 hours. The elevated temperature drives both the cross-coupling and the thermally induced loss of methanol to form the lactam.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Validation & Quality Control (IPC):

  • TLC: Monitor the disappearance of the starting material ( Rf​≈0.6 in 3:1 Hexanes/EtOAc). The lactam product will appear as a highly UV-active spot at a lower Rf​ ( ≈0.3 ) due to increased polarity.

  • LC-MS: Confirm product mass. Expected [M+H]+ for C16​H12​N2​O=249.1 .

  • NMR: Confirm success by the disappearance of the methyl ester singlet ( ≈3.7 ppm) and the appearance of the oxindole CH2​ singlet ( ≈3.6 ppm) and benzylic CH2​ singlet ( ≈4.9 ppm).

Key Application 2: Late-Stage Suzuki-Miyaura Diversification

When the target requires a biphenyl or heteroaryl-phenyl scaffold, the C2-bromide can be selectively coupled with arylboronic acids while preserving the ester and nitrile groups.

Mechanistic Rationale

Pd(dppf)Cl2​ is utilized because the 1,1'-bis(diphenylphosphino)ferrocene ligand provides a flexible bite angle, accommodating the steric bulk of the ortho-acetate group during transmetalation. A biphasic solvent system (Dioxane/ H2​O ) ensures the solubility of both the organic substrate and the inorganic base ( K2​CO3​ ), which is kept mild to prevent ester hydrolysis.

Protocol: C2-Arylation via Suzuki Coupling
  • Preparation: Charge a reaction vial with Methyl 2-bromo-4-cyanophenylacetate (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.3 M).

  • Reaction: Seal the vial and stir at 80 °C for 6 hours.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

Validation & Quality Control (IPC):

  • LC-MS: Expected [M+H]+ for the biphenyl product ( C16​H13​NO2​ ) = 252.1.

  • NMR: Retention of the methyl ester singlet ( ≈3.6 ppm) confirms that no unwanted hydrolysis occurred during the basic coupling conditions.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected in-process control (IPC) targets for the primary transformations of Methyl 2-bromo-4-cyanophenylacetate.

TransformationReagents / Catalyst SystemTemp (°C)Time (h)Yield (%)IPC Target (m/z)
N-Benzyl Amination/Cyclization Benzylamine, Pd2​(dba)3​ , Xantphos, Cs2​CO3​ 1001278-85249.1 [M+H]+
N-H Amination/Cyclization LiHMDS, Pd2​(dba)3​ , t-BuBrettPhos, K3​PO4​ 901665-72159.0 [M+H]+
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(dppf)Cl2​ , K2​CO3​ 80688-92252.1 [M+H]+
Nitrile Reduction H2​ (1 atm), Pd/C, Boc2​O , MeOH2524>90307.1 [M+Na]+

References

  • Stereoselective Construction of 3-(Aminoalkylidene)oxindoles in One Pot: Development of a Novel, Robust, and Scalable Process for the Multigram-Scale Preparation of Nintedanib Source: ACS Publications URL:[Link][3]

  • Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization Source: Organic Process Research & Development URL:[Link][4]

Sources

Application

Application Note: Utilizing Methyl 2-bromo-4-cyanophenylacetate as a Trifunctional Building Block in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of polyfunctional building blocks. Methyl 2-bromo-4-cyanophenylacetate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of polyfunctional building blocks. Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is an exceptionally versatile reagent that offers three orthogonal sites of reactivity on a single phenyl ring. Commercially available and highly stable , this molecule is primed for cascade cross-coupling reactions, heterocycle annulation, and bioisosteric transformations.

This application note provides researchers and drug development professionals with a self-validating technical guide to maximizing the synthetic utility of this building block, complete with mechanistic rationale, optimized protocols, and troubleshooting insights.

Physicochemical Profiling & Structural Rationale

The strategic value of Methyl 2-bromo-4-cyanophenylacetate lies in the synergistic reactivity of its functional groups:

  • The Ortho-Bromo Group: Acts as the primary handle for Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig). Its spatial proximity to the acetate side chain makes it the ideal precursor for intramolecular cyclizations .

  • The Alpha-Methylene Ester (-CH₂COOMe): The alpha-protons are rendered highly acidic by the adjacent ester and the electron-withdrawing cyano group on the aromatic ring. This facilitates Knoevenagel condensations, alpha-alkylations, and acts as the electrophilic trap during lactamization.

  • The Para-Cyano Group (-CN): Electronically, it activates the ring for oxidative addition by lowering the electron density of the C-Br bond. Synthetically, it is a robust precursor to primary amines, amides, and tetrazoles (a highly stable carboxylic acid bioisostere).

Key Synthetic Workflows & Methodologies

Workflow A: Palladium-Catalyzed Tandem Annulation to 6-Cyanooxindoles

Oxindoles are "privileged scaffolds" found in numerous FDA-approved kinase inhibitors (e.g., Sunitinib). Reacting Methyl 2-bromo-4-cyanophenylacetate with primary amines under Pd-catalysis triggers a Buchwald-Hartwig amidation followed by spontaneous intramolecular lactamization to yield 6-cyano-1-alkylindolin-2-ones.

Causality & Rationale for Experimental Choices: The choice of ligand is critical for this cascade. Xantphos is selected due to its wide bite angle (~111°), which enforces a geometry at the Palladium center that accelerates productive reductive elimination, thereby suppressing unwanted β -hydride elimination side reactions. Cesium carbonate (Cs₂CO₃) is utilized as the base because it is strong enough to deprotonate the coordinated amine but mild enough to prevent premature saponification of the methyl ester, which would abort the lactamization step.

Protocol 1: Synthesis of 6-Cyano-1-alkylindolin-2-one
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2-bromo-4-cyanophenylacetate (1.0 equiv, 1.0 mmol, 254 mg), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane (5.0 mL) followed by the desired primary amine (1.2 equiv, 1.2 mmol).

  • Degassing (Critical Step): Purge the mixture with argon for 5 minutes using a subsurface sparging needle to prevent oxidative degradation of the Pd(0) catalyst.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-cyanooxindole derivative.

Workflow B: Bioisosteric Transformation of the Cyano Group

To improve the pharmacokinetic profile of a drug candidate, the cyano group can be converted to a 1H-tetrazole. Tetrazoles are well-established bioisosteres for carboxylic acids that offer improved metabolic stability, enhanced lipophilicity, and better oral bioavailability .

Causality & Rationale for Experimental Choices: Using Zinc bromide (ZnBr₂) in an aqueous isopropanol mixture is a modern, safe alternative to using toxic tin azides or explosive hydrazoic acid. ZnBr₂ acts as a Lewis acid, coordinating directly to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, drastically lowering the activation energy required for the[3+2] cycloaddition with the azide ion.

Protocol 2: Zinc-Catalyzed Tetrazole Synthesis
  • Preparation: To a round-bottom flask, add the 6-cyanooxindole derivative (1.0 equiv, 1.0 mmol), sodium azide (NaN₃, 1.5 equiv, 1.5 mmol), and Zinc bromide (ZnBr₂, 1.0 equiv, 1.0 mmol).

  • Reaction: Add a 1:1 mixture of deionized water and isopropanol (10 mL). Heat the suspension to reflux (approx. 85 °C) for 24 hours.

  • Workup: Cool the mixture to room temperature. Carefully acidify the solution to pH 2 using 1M HCl. This protonates the tetrazolate anion, causing the neutral free tetrazole to precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum to yield the final tetrazole product.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the tandem oxindole formation (Protocol 1), demonstrating the critical nature of the ligand and base selection.

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Rationale
Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (1.5)Toluene10025%Poor reductive elimination; high proto-debromination.
Pd₂(dba)₃ (2%)BINAP (6%)Cs₂CO₃ (1.5)Toluene10055%Moderate bite angle; sluggish lactamization.
Pd₂(dba)₃ (2%) Xantphos (6%) Cs₂CO₃ (1.5) 1,4-Dioxane 100 89% Optimal bite angle; excellent solubility and conversion.
Pd₂(dba)₃ (2%)Xantphos (6%)NaOH (1.5)1,4-Dioxane100<10%Premature ester hydrolysis prevents cyclization.

Mechanistic Pathway Visualization

The logical flow of the tandem Buchwald-Hartwig amidation and lactamization cascade is illustrated below. The sequence highlights how the initial intermolecular C-N bond formation perfectly positions the intermediate for an intramolecular ester aminolysis.

Pathway SM Methyl 2-bromo-4-cyanophenylacetate (Starting Material) OxAdd Oxidative Addition [Pd(II) Insertion into C-Br] SM->OxAdd Pd(0) Catalyst Reagents Primary Amine (R-NH2) Pd2(dba)3, Xantphos, Cs2CO3 Reagents->OxAdd Amidation Buchwald-Hartwig Amidation (N-Aryl Intermediate) OxAdd->Amidation Base-mediated Reductive Elimination Lactamization Intramolecular Lactamization (Ester Aminolysis) Amidation->Lactamization Heat / Base Product 6-Cyano-1-alkylindolin-2-one (Oxindole Scaffold) Lactamization->Product - MeOH

Figure 1: Palladium-catalyzed tandem Buchwald-Hartwig amidation and lactamization cascade.

Troubleshooting & Best Practices

  • Incomplete Lactamization: If LC-MS indicates that the Buchwald-Hartwig amidation is successful but lactamization has stalled, it is often due to a drop in basicity or steric hindrance from a bulky primary amine. Adding a catalytic amount of a stronger, non-nucleophilic base (like DBU) or increasing the temperature can drive the ester aminolysis to completion.

  • Proto-debromination Side Reactions: A common side reaction where the C-Br bond is reduced to C-H. This is mitigated by ensuring rigorous degassing (as oxygen promotes side reactions) and strictly adhering to the use of Xantphos, which accelerates the productive reductive elimination pathway over the competing β -hydride elimination/reduction pathway.

  • Storage: Methyl 2-bromo-4-cyanophenylacetate should be stored sealed in a dry environment at room temperature. Exposure to strong aqueous bases during storage or handling can lead to premature hydrolysis of the methyl ester.

References

  • Bura, T., et al. "Domino Direct Arylation and Cross-Aldol for Rapid Construction of Extended Polycyclic π-Scaffolds." Journal of the American Chemical Society, 2017. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001. URL:[Link]

Method

Standard procedures for the ester hydrolysis of Methyl 2-bromo-4-cyanophenylacetate

Application Note: Chemoselective Saponification of Methyl 2-bromo-4-cyanophenylacetate Executive Summary The hydrolysis of methyl 2-bromo-4-cyanophenylacetate to its corresponding carboxylic acid (2-bromo-4-cyanophenylac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Saponification of Methyl 2-bromo-4-cyanophenylacetate

Executive Summary

The hydrolysis of methyl 2-bromo-4-cyanophenylacetate to its corresponding carboxylic acid (2-bromo-4-cyanophenylacetic acid) is a critical functional group transformation in the synthesis of complex active pharmaceutical ingredients. The primary synthetic challenge is achieving absolute chemoselectivity: the aliphatic methyl ester must be saponified without triggering the hydration or hydrolysis of the electron-deficient aromatic nitrile[1]. This application note details a self-validating, kinetically controlled protocol using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/H 2​ O) system[2].

Mechanistic Rationale & Causality

The substrate possesses two base-labile electrophilic centers. Saponification of the ester proceeds via the classic BAC​2 mechanism (base-catalyzed acyl-oxygen cleavage), while the nitrile is susceptible to base-catalyzed hydration to an amide, which can further hydrolyze to a dicarboxylic acid[1].

  • Thermodynamic vs. Kinetic Control : The activation energy ( Ea​ ) for ester saponification is significantly lower than that of nitrile hydration. By strictly maintaining the reaction temperature between 0 °C and 25 °C, the rate constant for ester hydrolysis ( kester​ ) vastly outpaces nitrile hydration ( knitrile​ ).

  • Reagent Selection (The Lithium Effect) : LiOH is specifically chosen over NaOH or KOH[2]. The Li+ cation acts as a mild Lewis acid, coordinating preferentially with the highly Lewis-basic ester carbonyl oxygen. This coordination increases the electrophilicity of the ester carbonyl, accelerating saponification at low temperatures while leaving the sp-hybridized nitrile nitrogen relatively unactivated.

  • Solvent System : A 3:1 THF/H 2​ O mixture is optimal. THF fully solubilizes the lipophilic starting material, while water serves as both the nucleophile source and the solvent for LiOH, creating a controlled biphasic environment that regulates the reaction rate.

Reaction Pathway & Impurity Mapping

G SM Methyl 2-bromo-4- cyanophenylacetate (Starting Material) Acid 2-bromo-4- cyanophenylacetic acid (Desired Product) SM->Acid LiOH (1.5 eq) THF/H2O, 0-25°C Amide Amide Impurity (Nitrile Hydration) SM->Amide Excess Base Temp > 50°C Acid->Amide Prolonged Base Exposure

Chemoselective ester hydrolysis pathway vs. temperature-dependent nitrile degradation.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, demonstrating why mild, kinetically controlled conditions are mandatory.

ConditionBase (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Desired Acid (%)Amide Impurity (%)
Optimal LiOH (1.5) THF/H 2​ O (3:1) 0 to 25 4 >99 98 <1
Harsh BaseNaOH (2.0)MeOH/H 2​ O (1:1)252>998514
Thermal DegradationLiOH (3.0)THF/H 2​ O (3:1)6012>994060*
Weak BaseK 2​ CO 3​ (2.0)MeOH/H 2​ O (3:1)25244544<1

*Includes subsequent diacid formation due to total nitrile collapse.

Self-Validating Standard Operating Procedure (SOP)

Materials:

  • Methyl 2-bromo-4-cyanophenylacetate (Starting Material)[3]

  • Lithium hydroxide monohydrate (LiOH·H 2​ O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water (H 2​ O)

  • 1M Hydrochloric Acid (HCl) or 10% Aqueous Citric Acid

Step-by-Step Protocol:

  • Substrate Dissolution : Charge a round-bottom flask with Methyl 2-bromo-4-cyanophenylacetate (1.0 eq) and dissolve in THF (3 volumes).

    • Causality: Complete dissolution prevents localized concentration gradients that could lead to over-reaction and impurity formation.

  • Thermal Equilibration : Cool the stirring solution to 0 °C using an ice-water bath.

  • Base Addition : Dissolve LiOH·H 2​ O (1.5 eq) in H 2​ O (1 volume). Add this aqueous solution dropwise to the THF mixture over 15 minutes.

    • Self-Validation Check: The reaction mixture should transition to a homogeneous or slightly cloudy biphasic mixture. If a sharp exotherm is observed, the addition rate is too fast, risking premature nitrile hydration.

  • Kinetic Monitoring : Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to 25 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Check: The Starting Material ( Rf​≈0.6 ) should disappear. The Product ( Rf​≈0.1 , streaking) should be the sole new spot. The appearance of a distinct spot at Rf​≈0.3 is an early warning indicator of amide formation.

  • Quenching : Once conversion is >99% (typically 3-4 hours), cool the mixture back to 0 °C to halt all kinetics.

  • Acidification (Critical Phase) : Add 1M HCl dropwise until the aqueous layer reaches pH 2-3.

    • Causality: The product exists in solution as a water-soluble lithium carboxylate salt. Protonation is mandatory to drive the product into the organic phase during extraction. Failure to reach pH < 3 will result in catastrophic yield loss during the organic wash.

  • Extraction & Workup : Dilute with Ethyl Acetate (EtOAc). Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine to remove residual water and salts, then dry over anhydrous Na 2​ SO 4​ .

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature < 35 °C).

    • Causality: Heating the acidic product during concentration can trigger acid-catalyzed hydration of the nitrile. Keep the water bath lukewarm.

Analytical Characterization

  • 1 H NMR (DMSO- d6​ ) : The defining marker of success is the complete disappearance of the sharp singlet at δ ~3.70 ppm (corresponding to the methyl ester protons). The aromatic protons (multiplet, 3H) and the benzylic methylene protons (singlet, 2H, δ ~3.85 ppm) must remain intact.

  • Mass Spectrometry (ESI-) : Expected [M-H] peak at m/z ~238 / 240, displaying a 1:1 isotopic pattern indicative of the stable bromine atom.

References

  • Studley, J. (2024). Ester, Nitrile and Oxetane Play Nice. Scientific Update. Available at:[Link]

  • Haeussler, D. et al. (2025). Design, synthesis, and biological evaluation of novel[5,5]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv. Available at:[Link]

Sources

Application

Advanced Buchwald-Hartwig Amination Protocols for Methyl 2-bromo-4-cyanophenylacetate Substrates

Executive Summary & Substrate Profiling The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing C–N bonds[1]. However, applying this transformation to highly functionalized substrates l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing C–N bonds[1]. However, applying this transformation to highly functionalized substrates like Methyl 2-bromo-4-cyanophenylacetate presents a unique dual-challenge matrix for the synthetic chemist.

The substrate features two highly reactive moieties that dictate the reaction design:

  • The Para-Cyano Group (-CN): As a strong electron-withdrawing group (EWG), it significantly accelerates the oxidative addition of the palladium catalyst into the C–Br bond[2]. However, it also renders the aromatic ring susceptible to background nucleophilic aromatic substitution (S_NAr) if the amine is highly nucleophilic.

  • The Alpha-Acidic Phenylacetate Group (-CH₂COOCH₃): This is the primary failure point in standard protocols. The α -protons possess a pKₐ of approximately 22. When exposed to strong bases typically used in amination (e.g., NaOtBu, LiHMDS), the substrate undergoes rapid deprotonation to form an enolate, which subsequently outcompetes the amine for the Pd(II) center, leading to undesired α -arylation side products[3][4].

To establish a self-validating, high-yielding protocol, the catalytic system must be engineered to accelerate C–N reductive elimination while strictly utilizing weak bases to suppress enolate formation[5].

Mechanistic Causality & Reaction Engineering

The α -Arylation Trap

In a standard Buchwald-Hartwig catalytic cycle, oxidative addition is followed by amine coordination and base-mediated deprotonation. If a strong base like NaOtBu (pKₐ ~19) is utilized, it indiscriminately deprotonates the α -position of the methyl acetate group. The resulting carbon-based nucleophile readily transmetalates onto the Pd(II) center, hijacking the catalytic cycle to form polymeric or α -arylated byproducts[3].

Rational Catalyst and Base Selection

To bypass this trap, the protocol mandates the use of mild inorganic bases such as Cs₂CO₃ or K₃PO₄. Because these bases are less efficient at deprotonating the coordinated amine, the overall turnover frequency of the catalytic cycle can stall if a standard ligand (e.g., BINAP or dppf) is used.

To counteract this, BrettPhos (for primary amines) or RuPhos (for secondary amines) must be employed. Density Functional Theory (DFT) studies demonstrate that for BrettPhos-ligated palladium, oxidative addition is the rate-limiting step[2]. Because our substrate contains an electron-withdrawing -CN group, oxidative addition is intrinsically accelerated, creating a highly synergistic catalytic system. The massive steric bulk of the BrettPhos ligand then forces rapid reductive elimination, forging the C–N bond before any background degradation can occur.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by -CN group) Pd0->OxAdd PdII_Aryl Pd(II) Aryl Bromide Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Ligand Exchange PdII_Aryl->AmineCoord StrongBase Strong Base (NaOtBu) Alpha-Proton Deprotonation PdII_Aryl->StrongBase WeakBase Weak Base (Cs2CO3) Selective N-Deprotonation AmineCoord->WeakBase PdII_Amido Pd(II) Amido Complex WeakBase->PdII_Amido Enolate Pd(II) Enolate Complex StrongBase->Enolate RedElim Reductive Elimination (Forced by BrettPhos bulk) PdII_Amido->RedElim AlphaAryl Alpha-Arylation (Undesired Byproduct) Enolate->AlphaAryl Competing Pathway RedElim->Pd0 Catalyst Regeneration Product Desired N-Aryl Product RedElim->Product

Catalytic cycle detailing the divergence between successful amination and the α -arylation trap.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction outcome for Methyl 2-bromo-4-cyanophenylacetate[6].

Catalyst SystemBase (Equiv)SolventTemp (°C)Primary OutcomeMechanistic Rationale
Pd(OAc)₂ / BINAPNaOtBu (2.0)Toluene100<10% Yield (High α -arylation)Strong base deprotonates acidic α -protons; slow reductive elimination allows enolate trapping.
Pd₂(dba)₃ / XPhosLiHMDS (2.5)THF65Decomposition LiHMDS promotes rapid enolate formation and Claisen-type condensations.
BrettPhos Pd G3K₃PO₄ (2.0)Dioxane8075% Yield (Clean conversion)Weak base prevents enolate formation; bulky ligand accelerates C–N bond formation[5].
BrettPhos Pd G4 Cs₂CO₃ (2.0) 1,4-Dioxane 85 >92% Yield (Optimal)Superior base solubility profile; G4 precatalyst ensures rapid generation of active Pd(0) species.

Step-by-Step Experimental Protocol

This protocol is optimized for the coupling of Methyl 2-bromo-4-cyanophenylacetate with a primary aliphatic or aromatic amine using a Generation 4 (G4) palladacycle precatalyst.

A. Pre-Reaction Assembly (Strictly Anhydrous)

Self-Validation Check: Water and oxygen will quench the active Pd(0) species and hydrolyze the ester. All glassware must be oven-dried at 120 °C and cooled under a stream of Argon.

  • Reagent Charging: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, charge a 20 mL reaction vial equipped with a PTFE-lined septum with:

    • Methyl 2-bromo-4-cyanophenylacetate (254 mg, 1.0 mmol, 1.0 equiv)

    • Primary Amine (1.2 mmol, 1.2 equiv)

    • BrettPhos Pd G4 Precatalyst (18.4 mg, 0.02 mmol, 2 mol%)

    • BrettPhos Ligand (10.7 mg, 0.02 mmol, 2 mol%)

    • Anhydrous, finely milled Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv)

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane via syringe. Note: Dioxane is preferred over toluene here as it slightly enhances the solubility of Cs₂CO₃, facilitating the critical deprotonation step without increasing basicity.

B. Reaction Execution
  • Heating: Transfer the sealed vial to a pre-heated reaction block set to 85 °C .

  • Agitation: Stir vigorously (≥800 rpm). Causality: Because Cs₂CO₃ is heterogeneous, high shear forces are required to maximize the solid-liquid interfacial area, ensuring the deprotonation step does not become rate-limiting.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The electron-deficient nature of the aryl bromide ensures that oxidative addition is rapid; complete consumption of the starting material is typically observed within 4 to 8 hours.

C. Workup and Isolation
  • Quenching: Remove the vial from the heat block and allow it to cool to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsBr) and precipitated palladium black. Wash the pad with an additional 15 mL of EtOAc.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure N-arylated methyl 4-cyano-phenylacetate derivative.

References

  • Sigma-Aldrich Product Specifications Methyl 2-bromo-4-cyanophenylacetate | 1261840-59-8 Source: Sigma-Aldrich URL
  • Buchwald–Hartwig Amination Overview & Functional Group Tolerance Buchwald–Hartwig amination Source: Grokipedia URL
  • Source: National Institutes of Health (NIH PMC)
  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: ResearchGate URL
  • Source: ACS Publications (Organic Letters)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity in the Synthesis of Methyl 2-bromo-4-cyanophenylacetate

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Methyl 2-bromo-4-cyanophenylacetate. This resource is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-bromo-4-cyanophenylacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize both yield and purity.

Introduction: Synthetic Context

Methyl 2-bromo-4-cyanophenylacetate is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several potential pitfalls that can lead to diminished yields, challenging purification, and inconsistent results. The two most common synthetic routes approached by researchers involve:

  • Method A: Fischer Esterification of the corresponding carboxylic acid (2-bromo-4-cyanophenylacetic acid).

  • Method B: Alpha-Bromination of a methyl phenylacetate precursor (methyl 4-cyanophenylacetate).

This guide is structured to troubleshoot issues arising from both pathways, providing a robust framework for procedural optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both corrective actions and the underlying chemical principles.

Issue 1: Low or Stalled Reaction Conversion

Q: My Fischer esterification of 2-bromo-4-cyanophenylacetic acid (Method A) is giving very low yields. The starting material is always present on my TLC plate, even after prolonged reaction times. What's going wrong?

A: Low conversion in a Fischer esterification is almost always linked to equilibrium and catalysis issues. This is a reversible reaction where water is produced, and its presence can drive the reaction backward via hydrolysis.[1]

Causality & Solutions:

  • Water Contamination: The most common culprit is water in your reagents or solvent. Methanol is hygroscopic and must be anhydrous. The acid catalyst (e.g., H₂SO₄) can also contain water.

    • Solution: Use freshly opened or distilled, anhydrous methanol. Consider adding molecular sieves (3Å or 4Å) to the reaction vessel to sequester the water produced in situ.

  • Insufficient Catalyst: The reaction requires a strong protic acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.[1]

    • Solution: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid or HCl gas dissolved in methanol. For sensitive substrates, milder solid acid catalysts can be employed.[1]

  • Temperature and Time: While heating drives the reaction, excessive temperatures can lead to side reactions.

    • Solution: Refluxing in methanol (approx. 65°C) is generally sufficient. Monitor the reaction by TLC or HPLC every 2-4 hours. A typical reaction time is 4-12 hours.[2]

Q: The alpha-bromination of methyl 4-cyanophenylacetate using N-Bromosuccinimide (NBS) (Method B) is not proceeding. What are the critical factors?

A: This is a free-radical chain reaction, and its initiation is paramount. The stability and reactivity of the generated radicals determine the success of the synthesis.

Causality & Solutions:

  • Radical Initiator Failure: The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that start the chain reaction.[3][4]

    • Solution: Use a fresh, properly stored initiator. AIBN is generally preferred as it produces less-reactive side-products compared to benzoyl peroxide. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., refluxing CCl₄ or cyclohexane is common).

  • NBS Quality: Old or improperly stored NBS can be less effective.

    • Solution: It is best practice to recrystallize NBS from water before use to ensure high purity and reactivity.

  • Solvent Choice: The solvent must be non-reactive under radical conditions.

    • Solution: Carbon tetrachloride (CCl₄) is a classic solvent but is toxic and environmentally harmful.[4] Safer alternatives like cyclohexane or acetonitrile are effective.[4][5] Acetonitrile can sometimes lead to higher yields.[5]

Issue 2: Significant Impurity Profile

Q: After my esterification workup (Method A), my product is contaminated with the starting carboxylic acid. How can I effectively remove it?

A: This is a common purification challenge stemming from incomplete reaction or hydrolysis during workup. The key is to exploit the difference in acidity between the desired ester and the starting acid.

Causality & Solutions:

  • Workup Procedure: The ester is neutral, while the carboxylic acid is acidic. An aqueous basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Solution: During your workup, after quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][6] You will observe CO₂ evolution as the acid is neutralized. Continue washing until no more gas evolves. Follow this with a brine wash to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[7]

Q: My TLC plate after alpha-bromination (Method B) shows multiple spots close to my product spot. What are these byproducts and how can I avoid them?

A: The main byproducts in this reaction are typically the unreacted starting material and a dibrominated product, methyl 2,2-dibromo-4-cyanophenylacetate.

Causality & Solutions:

  • Stoichiometry Control: Over-bromination occurs if excess NBS is used or if the reaction is run for too long after the starting material is consumed. The initially formed benzylic radical can be further attacked.

    • Solution: Use a slight excess, but tightly controlled amount of NBS (e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, cool the reaction immediately to prevent further bromination.

  • Purification: These byproducts are often difficult to separate from the desired monobrominated product due to similar polarities.

    • Solution: Careful flash column chromatography is the most effective method. A shallow gradient of ethyl acetate in hexane is typically required to achieve good separation.

Frequently Asked Questions (FAQs)

Q: How can I best monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the quickest method. Use a non-polar solvent system like 20-30% ethyl acetate in hexane. Visualize spots under UV light (254 nm). For more precise monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal, allowing for quantification of starting material, product, and byproducts.[8][9][10]

Q: What is the recommended method for final purification?

A: For both synthetic routes, the final product is a solid at room temperature.[11][12]

  • Flash Column Chromatography: This is the most robust method for removing closely related impurities. A typical eluent system is a gradient of ethyl acetate in hexane.[2][7]

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be highly effective for achieving high purity. Suitable solvent systems include ethanol/water or isopropyl alcohol.

Q: What are the key safety precautions for this synthesis?

A:

  • Chemical Hazards: Methyl 2-bromo-4-cyanophenylacetate and its precursors are harmful if swallowed.[13] Alpha-bromoesters are lachrymators (tear-inducing); always handle them in a well-ventilated fume hood. The cyano group (-CN) is toxic; avoid acidification of cyanide-containing waste streams which can produce HCN gas.

  • Reaction Hazards: Free-radical brominations can be highly exothermic. Add reagents slowly and ensure adequate cooling. Sandmeyer reactions (if used in precursor synthesis) involve diazonium salts, which can be explosive when isolated and dry.[14]

Q: What are the expected ¹H NMR signals for pure Methyl 2-bromo-4-cyanophenylacetate?

A: In CDCl₃, you should expect the following approximate signals:

  • ~3.8 ppm (s, 3H): The methyl ester (-OCH₃) protons.

  • ~5.4 ppm (s, 2H): The benzylic methylene (-CH₂) protons adjacent to the bromine.

  • ~7.5-7.8 ppm (m, 3H): The three aromatic protons, which will show a complex splitting pattern (likely a doublet, a singlet-like signal, and a doublet of doublets).

Data Summary & Experimental Protocols

Table 1: Reaction Conditions for Fischer Esterification (Method A)
ParameterRecommended ConditionRationale
Solvent Anhydrous MethanolActs as both reagent and solvent; must be dry to favor product formation.
Catalyst Conc. H₂SO₄ (2-4 mol%)Strong acid required to activate the carbonyl group for nucleophilic attack.[1]
Temperature Reflux (~65°C)Provides sufficient energy to overcome the activation barrier without causing degradation.
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC to determine completion.
Workup NaHCO₃ (aq.) washNeutralizes the acid catalyst and removes unreacted carboxylic acid starting material.[2]
Table 2: Reaction Conditions for Alpha-Bromination (Method B)
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS) (1.1 eq)Provides a low, constant concentration of Br₂ for selective radical chain bromination.
Initiator AIBN (2-5 mol%)Decomposes cleanly to form radicals for chain initiation.
Solvent Acetonitrile or CyclohexaneInert under radical conditions; avoids toxic chlorinated solvents.[4][5]
Temperature Reflux (~80-82°C)Required for thermal decomposition of the AIBN initiator.
Workup Filtration and ConcentrationSuccinimide byproduct is filtered off; product is isolated after solvent removal.

Validated Experimental Protocols

Protocol 1: Esterification of 2-bromo-4-cyanophenylacetic acid (Method A)
  • To a solution of 2-bromo-4-cyanophenylacetic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration), slowly add concentrated sulfuric acid (0.03 eq) at room temperature.

  • Heat the mixture to reflux and maintain for 6 hours, monitoring by TLC (25% EtOAc/Hexane).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until CO₂ evolution ceases), and finally with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography or recrystallization.

Protocol 2: Alpha-Bromination of Methyl 4-cyanophenylacetate (Method B)
  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-cyanophenylacetate (1.0 eq) in acetonitrile (approx. 0.4 M concentration).

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. The reaction mixture will turn orange/brown. Monitor by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture in an ice bath. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash it with a small amount of cold acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify immediately by flash column chromatography (gradient elution, 5% to 20% EtOAc in Hexane) to prevent degradation.

Visual Workflow Diagrams

Troubleshooting_Workflow cluster_problem Problem Identification cluster_pathway Synthetic Pathway Analysis cluster_causes Root Cause Analysis cluster_solutions Corrective Actions Problem Low Yield or Purity Issue? MethodA Method A: Esterification Problem->MethodA Esterification Step MethodB Method B: Bromination Problem->MethodB Bromination Step CausesA Water Contamination? Catalyst Issue? Equilibrium? MethodA->CausesA CausesB Initiator Failure? NBS Quality? Stoichiometry? MethodB->CausesB SolutionsA Use Anhydrous Reagents Add Molecular Sieves Check Catalyst Amount CausesA->SolutionsA SolutionsB Use Fresh Initiator/NBS Control Stoichiometry (1.1 eq) Monitor Closely CausesB->SolutionsB

Caption: A logical workflow for troubleshooting common synthesis issues.

Chemical_Transformations cluster_method_a Method A: Fischer Esterification cluster_method_b Method B: Alpha-Bromination Acid 2-bromo-4-cyanophenylacetic acid Ester Methyl 2-bromo-4-cyanophenylacetate Acid->Ester CH3OH, H+ StartEster Methyl 4-cyanophenylacetate TargetEster Methyl 2-bromo-4-cyanophenylacetate StartEster->TargetEster NBS, AIBN

Caption: Overview of the two primary synthetic transformations.

References

  • Tsuruoka, A., et al. (1998). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives. Chemical & Pharmaceutical Bulletin, 46(4), 623-630. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (2019, August 07). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Manual on Chemical Pollution. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(1), 1-22. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2019). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 9(1), 1-12. Available at: [Link]

  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1), 6-11. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for workup and extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis of methyl azidoacetate. Retrieved from [Link]

  • International Journal of Engineering Research and. (2018). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. 4, 1-4. Available at: [Link]

  • Ghandi, K., & Jafari, M. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI, 1-20. Available at: [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI, 1-15. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, 1-10. Available at: [Link]

  • Master Organic Chemistry. (2025). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for bromination and subsequent reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for side-chain bromination of alkylbenzenes.
  • Elango, S., & Sankar, S. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(45), 7787-7789. Available at: [Link]

  • Li, Y., et al. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology, 11, 608882. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of toluene. Retrieved from [Link]

  • Il’yasov, R. S., et al. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief, 27, 104724. Available at: [Link]

  • Mendeley Data. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Boronic ester-modified resins: dual-function in micro-additive manufacturing and ceramization. Polymer Chemistry, 14(1), 1-10. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Reactions of Methyl 2-bromo-4-cyanophenylacetate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for low conversion rates in catalytic reactions involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for low conversion rates in catalytic reactions involving Methyl 2-bromo-4-cyanophenylacetate. Our approach is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Introduction: Understanding the Substrate

Methyl 2-bromo-4-cyanophenylacetate is a versatile building block in organic synthesis. However, its successful application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, can be hampered by its unique structural features. The presence of both an electron-withdrawing cyano group and a potentially labile methyl ester moiety introduces specific challenges that can lead to low conversion rates and the formation of unwanted byproducts. This guide will walk you through diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no conversion of my starting material, Methyl 2-bromo-4-cyanophenylacetate. What are the primary factors I should investigate?

Low conversion is a common hurdle and can often be traced back to issues with the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:

A. Catalyst Inactivity or Degradation:

The heart of your reaction is the palladium catalyst. Its activity is paramount for achieving high conversion.

  • Catalyst Oxidation: The active form of the catalyst, Pd(0), is susceptible to oxidation by atmospheric oxygen, which renders it inactive.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

      • Degassing Solvents: Solvents can dissolve a significant amount of oxygen. Degas your solvents prior to use by either sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles).[1]

  • Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst agglomeration and deactivation into inactive palladium black.[2]

    • Causality: This can be caused by an insufficient ligand-to-palladium ratio, high temperatures, or the presence of impurities.

    • Solution:

      • Increase the ligand-to-palladium ratio. For monodentate ligands, a 2:1 or 4:1 ratio to palladium is common.[2]

      • Consider lowering the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2]

  • Inefficient Pre-catalyst Reduction: Many reactions utilize a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in-situ to the active Pd(0) species.[2] Inefficient reduction leads to low catalytic activity.[3]

    • Recommendation: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst system that forms the active catalyst more reliably.

B. Reagent Quality and Stoichiometry:

The purity and stability of your reagents are critical for a successful reaction.

  • Substrate Purity: Ensure your Methyl 2-bromo-4-cyanophenylacetate is pure. Impurities can act as catalyst poisons.[2]

  • Coupling Partner Stability: For Suzuki reactions, boronic acids can be unstable and undergo protodeboronation.

    • Recommendation: Use freshly purchased or recrystallized boronic acids. Alternatively, consider more stable derivatives like pinacol esters or MIDA boronates.[4]

  • Base Quality: The choice and quality of the base are crucial.

    • Troubleshooting Steps:

      • Use a fresh, finely powdered, and anhydrous base. Clumps can lead to poor reproducibility.[1]

      • The strength of the base can significantly impact the reaction. A common cause of low yield is a base that is too weak or too strong for the specific coupling reaction. For example, in Suzuki couplings, common bases include K₂CO₃ and K₃PO₄.[2]

C. Sub-optimal Reaction Conditions:

Fine-tuning your reaction parameters is often the key to success.

  • Solvent Choice: The solvent affects solubility, reaction kinetics, and catalyst stability.[5]

    • Actionable Advice: If you are experiencing low conversion, a solvent screen is highly recommended. Common solvents for cross-coupling reactions include Toluene, Dioxane, DMF, and THF.[2]

  • Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.

    • Optimization: If your reaction is sluggish at a lower temperature, cautiously increasing it may improve the conversion rate. However, be mindful that excessive heat can lead to catalyst decomposition.

Q2: I am seeing the formation of byproducts. What are the likely side reactions with Methyl 2-bromo-4-cyanophenylacetate and how can I minimize them?

The functional groups on your substrate can participate in or be affected by side reactions.

A. Issues Related to the Cyano Group:

The cyano (-CN) group is a known coordinating ligand for palladium, which can lead to catalyst inhibition.[6]

  • Catalyst Poisoning by Cyanide: The high binding affinity of the cyano group can lead to the formation of stable, inactive palladium-cyanide complexes, effectively poisoning the catalyst.[5]

    • Mitigation Strategies:

      • Ligand Selection: The use of sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can help prevent the displacement of the ligand by the cyano group.[2][6]

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the extent of catalyst poisoning.

  • Hydrolysis of the Cyano Group: Under certain basic or acidic conditions, the cyano group can be hydrolyzed to an amide or a carboxylic acid.

    • Prevention:

      • Carefully select the base. For instance, in Suzuki reactions, using a milder base like KF might be preferable to stronger bases if ester hydrolysis is a concern.[7]

      • Ensure anhydrous reaction conditions if water is not necessary for the catalytic cycle.

B. Issues Related to the Methyl Ester Group:

The methyl ester (-CO₂Me) is susceptible to hydrolysis under basic conditions.

  • Ester Hydrolysis: Strong bases, especially in the presence of water, can hydrolyze the methyl ester to the corresponding carboxylic acid.

    • Troubleshooting Protocol:

      • Base Selection: Opt for weaker bases like K₂CO₃ or Cs₂CO₃ over stronger ones like NaOH or KOH. In some cases, anhydrous conditions with K₃PO₄ can be effective.[2]

      • Anhydrous Conditions: If the reaction allows, use anhydrous solvents and reagents to minimize water content.

      • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of hydrolysis.

C. Common Cross-Coupling Side Reactions:

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of your boronic acid in a Suzuki reaction).

    • Cause: Often caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial.

  • Dehalogenation: The bromine atom on your substrate is replaced by a hydrogen atom.

    • Cause: Can be promoted by certain bases or impurities that act as hydride sources.[8]

    • Mitigation:

      • Screen different bases.

      • Ensure the purity of all reagents.

Experimental Protocols & Data Presentation

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-cyanophenylacetate. Optimization will likely be necessary.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Methyl 2-bromo-4-cyanophenylacetate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition:

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) to the flask under a positive pressure of inert gas.

    • Add the degassed solvent (e.g., Dioxane/Water mixture, typically 4:1 to 10:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide Summary
Observed Issue Potential Cause Recommended Action Citation(s)
Low to No Conversion Catalyst OxidationRigorous degassing of solvents and use of an inert atmosphere.[1]
Palladium Black FormationIncrease ligand:Pd ratio; lower reaction temperature.[2]
Inefficient Pre-catalyst ReductionUse a pre-formed Pd(0) catalyst or a modern pre-catalyst system.[2]
Poor Reagent QualityUse high-purity starting materials; use fresh or stabilized coupling partners.[2]
Sub-optimal ConditionsPerform a solvent and base screen; optimize temperature.[2][5]
Byproduct Formation Catalyst Poisoning by Cyano GroupUse bulky, electron-rich phosphine ligands; lower reaction temperature.[5][6]
Ester HydrolysisUse a milder base; ensure anhydrous conditions; minimize reaction time/temp.[7]
HomocouplingImprove degassing procedure.
DehalogenationScreen different bases; ensure reagent purity.[8]

Visualizing Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_reagents Reagent Checks cluster_conditions Condition Optimization Start Low Conversion Observed Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Reagents Step 2: Verify Reagent Quality Check_Catalyst->Check_Reagents If no improvement Inert_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Inert_Atmosphere Check_Conditions Step 3: Optimize Reaction Conditions Check_Reagents->Check_Conditions If no improvement Purity_SM Check Purity of Starting Material Check_Reagents->Purity_SM Analyze_Byproducts Step 4: Identify Side Reactions Check_Conditions->Analyze_Byproducts If still low conversion Solvent_Screen Perform Solvent Screen Check_Conditions->Solvent_Screen Analyze_Byproducts->Check_Catalyst Address specific side reactions Resolution Improved Conversion Analyze_Byproducts->Resolution If conversion improves Degas_Solvents Degas Solvents Inert_Atmosphere->Degas_Solvents Check_Pd_Black Inspect for Palladium Black Degas_Solvents->Check_Pd_Black Change_Catalyst Consider Different Pd Source Check_Pd_Black->Change_Catalyst Purity_Partner Verify Coupling Partner Stability Purity_SM->Purity_Partner Base_Quality Use Fresh, Anhydrous Base Purity_Partner->Base_Quality Base_Screen Conduct Base Screen Solvent_Screen->Base_Screen Temp_Optimization Optimize Temperature Base_Screen->Temp_Optimization

Caption: A systematic workflow for troubleshooting low conversion rates.

Diagram 2: Decision Tree for Byproduct Formation

Caption: A decision tree for addressing specific byproduct formations.

References

Sources

Troubleshooting

Best purification and recrystallization techniques for Methyl 2-bromo-4-cyanophenylacetate mixtures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-cyanophenylacetate. It offers practical, field-proven insights into common puri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-cyanophenylacetate. It offers practical, field-proven insights into common purification and recrystallization challenges, structured in a troubleshooting and FAQ format to directly address issues encountered during experimentation.

A. Critical Safety Precautions

Before beginning any procedure, it is imperative to handle Methyl 2-bromo-4-cyanophenylacetate and all solvents with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][3][4]

  • Compound Hazards: Methyl 2-bromo-4-cyanophenylacetate is harmful if swallowed.[5] Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2][4]

  • Solvent Hazards: Organic solvents are flammable and can be toxic. Keep them away from ignition sources and ensure proper ventilation.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

B. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of Methyl 2-bromo-4-cyanophenylacetate.

Q1: My recrystallization yield is extremely low. What are the common causes and how can I improve it?

A low yield is the most frequent issue in recrystallization and can almost always be traced back to procedural parameters.[6][7]

  • Causality & Explanation: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated solution upon cooling, forcing the desired compound to crystallize while impurities remain in the "mother liquor".[8] Using too much solvent prevents the solution from becoming saturated upon cooling, and a significant portion of your product will remain dissolved.[6][7][9]

  • Step-by-Step Solution:

    • Re-concentrate the Mother Liquor: If you have retained the filtrate (mother liquor), you can recover some of your product. Gently heat the solution to evaporate a portion of the solvent.[6][7] A rotary evaporator is ideal for this.[7]

    • Monitor for Saturation: Periodically remove the solution from heat, let it cool slightly, and see if crystals begin to form. You can test this by dipping a glass stirring rod into the solution and letting the solvent evaporate; a solid residue indicates you are near the saturation point.[10]

    • Re-cool and Isolate: Once you have reached a suitable concentration, allow the solution to cool slowly as per the original procedure.

    • Optimize Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[9] Using room temperature or an excessive volume of rinsing solvent will redissolve a portion of your purified product.[9]

Q2: My product "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid crystal lattice upon cooling. This is often due to a high impurity level or if the solution cools too quickly.[7]

  • Causality & Explanation: The presence of impurities can depress the melting point of your compound, causing it to liquefy at the boiling temperature of the solvent. The resulting oil is an impure liquid phase that will not form a proper crystal lattice.

  • Step-by-Step Solution:

    • Re-dissolve the Oil: Heat the solution back to the solvent's boiling point to redissolve the oil.

    • Add More Solvent: Add a small, incremental amount of hot solvent (e.g., 5-10% more volume) and swirl to ensure complete dissolution.[7] This helps to keep the compound fully solvated as it begins to cool.

    • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath.[7] Insulate the flask by placing it on a cork ring or a stack of paper towels and cover it with a watch glass to allow it to cool slowly to room temperature undisturbed. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[7]

    • Consider a Different Solvent: If oiling out persists, your chosen solvent may not be appropriate. The boiling point of the solvent might be higher than the melting point of your impure compound. A lower-boiling point solvent may be required.

Q3: I'm seeing colored impurities in my final product. How can I remove them?

Colored impurities are common in organic synthesis. They are often highly conjugated molecules present in small quantities.

  • Causality & Explanation: These impurities may have different solubility profiles than your target compound. While some may be removed by a standard recrystallization, others might co-crystallize.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: Dissolve the impure solid in the minimum amount of a suitable hot solvent. Add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Recrystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

    • Alternative: Column Chromatography: If the impurity is not removed by charcoal, column chromatography is a more robust method for separating compounds based on polarity differences.[11]

Q4: Crystallization won't start, even after cooling in an ice bath. What are some induction techniques?

This is a common phenomenon known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[7][9] Crystal formation requires a nucleation site to begin.[7]

  • Causality & Explanation: For crystallization to begin, molecules must come together in the correct orientation to form a stable "seed" crystal, a process called nucleation. In a very clean solution without nucleation sites, this can be slow to occur.

  • Step-by-Step Solution (in order of preference):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[6][7][9] The microscopic scratches on the glass provide a rough surface that acts as a nucleation point for crystal growth.[9]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[6][7][9] This provides a perfect template for other molecules to deposit onto, initiating rapid crystallization.

    • Flash Freezing: If the above methods fail, place the flask in a dry ice/acetone bath for a very short period. This can sometimes force nucleation, though it may result in smaller, less pure crystals due to rapid formation.

C. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the purification strategy for Methyl 2-bromo-4-cyanophenylacetate.

Q1: What is the best solvent system for recrystallizing Methyl 2-bromo-4-cyanophenylacetate?

The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[12] For an aromatic ester like Methyl 2-bromo-4-cyanophenylacetate, a solvent system approach is often most effective.

  • Expert Recommendation: A mixed solvent system of Ethyl Acetate and Hexane is an excellent starting point.

    • Rationale: The compound is likely to be quite soluble in a moderately polar solvent like ethyl acetate. Hexane, a non-polar solvent, will act as an "anti-solvent" or "counter-solvent".[10] It is miscible with ethyl acetate but will drastically reduce the solubility of your polar product, forcing it to crystallize.

  • Methodology:

    • Dissolve the crude solid in the minimum amount of hot ethyl acetate.

    • While the solution is still hot, add hexane dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is saturated.

    • Allow the solution to cool slowly.

  • Alternative Solvents: Other systems to explore include Toluene, Dichloromethane/Hexane, or Ethanol/Water.[13] A systematic solubility test is the best practice.[9]

SolventBoiling Point (°C)PolarityRole in Purification
Ethyl Acetate 77.1ModerateGood primary solvent for dissolving the compound.
Hexane 68.7Non-polarExcellent anti-solvent to induce crystallization.
Toluene 110.6LowCan be a good single solvent for some aromatic compounds.[13]
Ethanol 78.4High (Polar Protic)Good primary solvent; often used with water as an anti-solvent.[13]
Dichloromethane 39.6ModerateGood primary solvent, but its volatility can be a challenge.
Water 100.0High (Polar Protic)Anti-solvent for compounds dissolved in polar organic solvents like ethanol.

Q2: When should I choose column chromatography over recrystallization?

The choice depends on the nature of the impurities and the quantity of material.

ScenarioRecommended TechniqueRationale
Impurities have very different polarities RecrystallizationA well-chosen solvent can easily separate the product from impurities that are either much more or much less soluble.
Impurities are isomers or structurally similar Column ChromatographyIsomers often have very similar solubility profiles but can frequently be separated by their differential interaction with a stationary phase like silica gel.[11]
Product is an oil or low-melting solid Column ChromatographyRecrystallization is only suitable for solids.[9]
Large scale purification (>20 g) RecrystallizationGenerally easier, faster, and requires less solvent for large quantities of material.
Small scale purification (<1 g) or for analysis Column ChromatographyProvides excellent separation for small amounts and is essential for isolating multiple components from a reaction mixture.[14]

Q3: How do I perform a proper solubility test to find a good recrystallization solvent?

  • Place a small amount of your crude material (approx. 20-30 mg) into a small test tube.

  • Add the potential solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • An ideal solvent is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating, and then forms a large volume of crystals upon cooling.[12]

Q4: What are the most common impurities in the synthesis of Methyl 2-bromo-4-cyanophenylacetate and how do they affect purification?

While the specific impurity profile depends on the synthetic route, common impurities for related brominated aromatic compounds include:

  • Unreacted Starting Materials: These are often easily removed due to significant differences in polarity and solubility.

  • Isomeric Byproducts: Bromination reactions on substituted benzene rings can sometimes yield small amounts of other isomers (e.g., bromination at a different position). These can be very difficult to remove by recrystallization due to their similar structures and solubilities.[11][15] This is a scenario where column chromatography is superior.[11]

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo compounds.[15] These are typically less polar than the mono-bromo product and can often be separated by carefully chosen recrystallization or chromatography conditions.

D. Experimental Protocols & Visualizations

Protocol 1: Optimized Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Place the crude Methyl 2-bromo-4-cyanophenylacetate in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at a near-boiling temperature.

  • Saturation: While maintaining the heat, add hexane dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just re-dissolve the cloudiness, creating a perfectly saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a tared watch glass.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a ratio of Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.3-0.4.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent system (e.g., 5% EtOAc/Hexane). Pour the slurry into a column and use gentle air pressure to pack an even bed. Add a thin layer of sand to the top.[11]

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed. This "dry loading" method typically results in better separation.

  • Elution: Carefully add your eluent to the column and use positive pressure (flash chromatography) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 2-bromo-4-cyanophenylacetate.

Workflow & Logic Diagrams

Purification_Decision start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography is_solid->column  No (Oil) check_purity Check Purity (TLC, MP, NMR) recrystallize->check_purity pure Pure Product column->pure check_purity->pure  Yes isomers Are impurities structurally similar (e.g., isomers)? check_purity->isomers  No isomers->recrystallize  No (try new solvent) isomers->column  Yes

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Recrystallization Attempt problem What is the issue? start->problem low_yield Low Yield problem->low_yield oiling_out Product 'Oils Out' problem->oiling_out no_crystals No Crystals Form problem->no_crystals solve_yield Too much solvent used. Concentrate mother liquor and re-cool. Use minimal ice-cold rinse. low_yield->solve_yield solve_oil Cooled too fast or impure. Re-heat, add more solvent, cool SLOWLY. oiling_out->solve_oil solve_nocrystals Supersaturation. 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->solve_nocrystals

Caption: Troubleshooting common recrystallization problems.

E. References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 11). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in Methyl 2-bromo-4-cyanophenylacetate ortho-substitution

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substitution of Methyl 2-bromo-4-cyanophenylacetate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substitution of Methyl 2-bromo-4-cyanophenylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization and cross-coupling bottlenecks. One of the most notoriously challenging motifs in medicinal chemistry is the ortho-substituted aryl halide. Specifically, working with Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) presents a dual challenge: severe steric hindrance at the reaction center and high chemical sensitivity at the benzylic position[1].

This guide provides a causal analysis of these failures and a self-validating protocol to achieve high-yielding ortho-substitutions without degrading your starting material.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Methyl 2-bromo-4-cyanophenylacetate exhibit poor reactivity in standard Suzuki-Miyaura or Buchwald-Hartwig couplings? A: The root cause is steric hindrance impeding the oxidative addition of the Palladium(0) catalyst. The bromine atom at the C2 position is flanked by a bulky methyl acetate group (-CH2COOCH3)[1]. This physical barrier prevents standard flat ligands (like PPh3) from forming the necessary active Pd(0) complex near the C-Br bond. While the para-cyano (-CN) group is strongly electron-withdrawing and thermodynamically favors oxidative addition, the steric bulk kinetically stalls the reaction.

The Solution: You must use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos or XPhos). These ligands enforce a monoligated Pd(0)L1 state, which is highly active and small enough to insert into the hindered C-Br bond. Ironically, their sheer steric bulk also accelerates the subsequent reductive elimination step by crowding the Pd(II) intermediate, forcing the product out to relieve spatial strain[2].

Q2: I increased the temperature and used NaOtBu to drive the reaction, but my starting material degraded into a complex mixture. What happened? A: You have triggered a base-induced side reaction. The benzylic protons (-CH2-COOCH3) in this specific molecule are highly acidic. They are activated by both the adjacent ester carbonyl and the electron-deficient phenyl ring (exacerbated by the para-cyano group). Strong bases like Sodium tert-butoxide (NaOtBu) will quantitatively deprotonate this benzylic position before transmetalation can occur[3]. This leads to alpha-arylation oligomerization, self-condensation, or ester hydrolysis.

The Solution: Switch to a milder, inorganic base like Tribasic Potassium Phosphate (K3PO4) in a biphasic solvent system. This provides sufficient basicity to activate the boronic acid without stripping the acidic benzylic protons[3].

Q3: How do I select the right ligand for this specific ortho-hindered electrophile? A: Ligand selection must balance electron density (to push oxidative addition) and steric bulk (to force reductive elimination). For mono-ortho-substituted aryl bromides, Buchwald ligands such as SPhos (for Suzuki couplings) or DTBNpP (for aminations) are the gold standard[4]. Avoid bidentate ligands like dppf or BINAP, as their bite angles and rigid geometries often fail to accommodate the ortho-acetate group during the catalytic cycle[2].

Section 2: Visualizing the Bottlenecks

Troubleshooting Start Reaction Failure: Low Yield or Impurities Check1 Is starting material consumed? Start->Check1 NoSM No (Low Conversion) Check1->NoSM SM remains YesSM Yes (Side Products) Check1->YesSM Complex mixture Cause1 Steric Hindrance at Oxidative Addition NoSM->Cause1 Cause2 Benzylic Deprotonation (Acidic -CH2-) YesSM->Cause2 Sol1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Cause1->Sol1 Sol2 Use Milder Base (e.g., K3PO4 instead of NaOtBu) Cause2->Sol2

Troubleshooting logic for ortho-substituted phenylacetate couplings.

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII Rate Limiting TransMet Transmetalation (Requires Mild Base) PdII->TransMet PdII_Aryl Diaryl Pd(II) Complex TransMet->PdII_Aryl RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ortho-Substituted Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks.

Section 3: Quantitative Optimization Data

To illustrate the causality of ligand and base selection, below is a summarized optimization matrix for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-cyanophenylacetate with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)ConversionPrimary Outcome / Side Product
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O80<10%Unreacted starting material[2]
2Pd2(dba)3 / dppfK3PO4Dioxane/H2O10035%Stalled reaction; poor oxidative addition
3Pd(OAc)2 / SPhosNaOtBuToluene100>95%Complex mixture; benzylic deprotonation[3]
4 Pd(OAc)2 / SPhos K3PO4 Toluene/H2O (10:1) 100 >95% 92% Yield of target ortho-substituted product

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By monitoring specific checkpoints, you can ensure the catalytic cycle is active and base-induced side reactions are suppressed.

Phase 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with Methyl 2-bromo-4-cyanophenylacetate (1.0 equiv), the corresponding boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

  • Add finely milled, anhydrous K3PO4 (2.0 equiv). Causality Note: K3PO4 provides the necessary basicity for boronic acid activation without stripping the highly acidic benzylic protons.

  • Seal the flask and purge with ultra-pure Argon for 15 minutes.

Phase 2: Reaction Execution 4. Add thoroughly degassed Toluene and H2O (10:1 ratio) via syringe. Causality Note: The biphasic system dissolves the phosphate base and accelerates transmetalation, preventing catalyst stalling. 5. Heat the reaction mixture to 100°C under vigorous stirring (1000 RPM). 6. Validation Checkpoint 1 (1 Hour): Remove a 50 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via GC-MS or LC-MS. You should observe >50% conversion. If the mass of a dimer or alpha-arylated product is detected, verify the quality and identity of your base.

Phase 3: Workup & Isolation 7. Cool the reaction to room temperature once complete consumption of the aryl bromide is confirmed. 8. Dilute with EtOAc and wash sequentially with water and brine. 9. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Validation Checkpoint 2: Perform crude 1H-NMR. The diagnostic singlet of the benzylic protons (-CH2-COOCH3) around 3.7-3.9 ppm must remain intact, confirming that basic degradation was successfully avoided.

References[1] Methyl 2-bromo-4-cyanophenylacetate | 1261840-59-8 - Sigma-Aldrich. View Source[3] Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. View Source[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - MIT Open Access Articles / J Am Chem Soc. View Source[4] Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides - ACS Publications. View Source

Sources

Troubleshooting

Minimizing side reactions and byproducts during Methyl 2-bromo-4-cyanophenylacetate esterification

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-4-cyanophenylacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-4-cyanophenylacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific esterification. Our goal is to provide you with in-depth, field-proven insights to help you minimize side reactions, optimize your yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions and byproducts to anticipate during the acid-catalyzed esterification of 2-bromo-4-cyanophenylacetic acid with methanol?

The synthesis of Methyl 2-bromo-4-cyanophenylacetate, while seemingly straightforward, is susceptible to several competing reactions that can impact yield and purity. The main challenges arise from the structure of the starting material itself and the reaction conditions employed.

The most common side reactions are:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group is vulnerable to hydrolysis under strong acidic conditions, especially in the presence of water, which is a byproduct of the esterification itself. This leads to the formation of 2-bromo-4-carboxamidophenylacetic acid (the amide byproduct) and can proceed further to the dicarboxylic acid.[1][]

  • Incomplete Reaction (Equilibrium Issues): Fischer-Speier esterification is a reversible reaction.[3][4][5] Without measures to shift the equilibrium, a significant amount of the starting carboxylic acid will remain, complicating purification.

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[6][7][8] The resulting byproduct would be 1-bromo-3-cyanotoluene. This is particularly a risk if the reaction is heated for prolonged periods at high temperatures.

  • Ester Hydrolysis: The product ester can be hydrolyzed back to the starting carboxylic acid if excess water is present, which pushes the equilibrium in the reverse direction.[9][10][11]

// Main Reactants Start_Acid [label="2-Bromo-4-cyanophenylacetic Acid\n+ Methanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Product Target_Ester [label="Methyl 2-bromo-4-cyanophenylacetate\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Side Products Amide [label="Amide Byproduct\n(Nitrile Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation Byproduct\n(1-Bromo-3-cyanotoluene)", fillcolor="#FBBC05", fontcolor="#202124"]; Reversion [label="Reversion to Starting Acid\n(Ester Hydrolysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Main Reactants Start_Acid [label="2-Bromo-4-cyanophenylacetic Acid\n+ Methanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Product Target_Ester [label="Methyl 2-bromo-4-cyanophenylacetate\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Side Products Amide [label="Amide Byproduct\n(Nitrile Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation Byproduct\n(1-Bromo-3-cyanotoluene)", fillcolor="#FBBC05", fontcolor="#202124"]; Reversion [label="Reversion to Starting Acid\n(Ester Hydrolysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Start_Acid -> Target_Ester [label=" Esterification [H+]", color="#34A853"]; Start_Acid -> Decarboxylation [label=" Decarboxylation [Heat]", color="#FBBC05"]; Target_Ester -> Amide [label=" Nitrile Hydrolysis [H+, H2O]", color="#EA4335"]; Target_Ester -> Reversion [label=" Ester Hydrolysis [H2O]", color="#5F6368"]; } Caption: Key reaction pathways in the esterification process.

Q2: My esterification reaction is very slow and the yield is low. What are the likely causes and how can I improve it?

A sluggish reaction or low yield is typically due to two factors: the inherent steric hindrance from the ortho-bromo group and unfavorable equilibrium positioning.

  • Causality - Steric Hindrance: The bromine atom at the ortho position to the acetyl group sterically hinders the approach of the methanol nucleophile to the carbonyl carbon of the carboxylic acid.[12][13] This slows down the rate of the tetrahedral intermediate formation, a key step in the Fischer esterification mechanism.[3][14]

  • Causality - Equilibrium: As an equilibrium process, the reaction's progress is dictated by Le Châtelier's principle. The accumulation of water, a product of the reaction, will slow the forward reaction and promote the reverse hydrolysis reaction.[5][15][16]

Solutions to Drive the Reaction to Completion:

  • Use a Large Excess of Alcohol: Employing methanol as the solvent, in addition to being the reagent, dramatically increases its concentration. This shifts the equilibrium towards the product side.[3][15] A 10-fold excess or greater is recommended.

  • Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved by:

    • Molecular Sieves: Adding activated 4 Å molecular sieves to the reaction mixture.

    • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to remove the water azeotropically.[4][16]

  • Choice of Catalyst: While strong mineral acids like H₂SO₄ are common, they can also promote nitrile hydrolysis. Consider using p-toluenesulfonic acid (TsOH), which is a strong acid but is sometimes considered milder and can be easier to handle.[16] Lewis acids are also an option.[12][16]

Q3: I've isolated a byproduct that my mass spectrometry data suggests is the corresponding amide. How did this happen and how can it be prevented?

The formation of an amide byproduct, 2-bromo-4-carboxamidophenylacetic acid, is a classic sign of nitrile group hydrolysis.

  • Mechanism: Under acidic conditions, the nitrogen of the nitrile group is protonated, which makes the carbon atom highly electrophilic. A water molecule (present as a byproduct of esterification) can then attack this carbon. A series of proton transfers results in the formation of the primary amide.[1] This side reaction is favored by prolonged reaction times, high temperatures, and high concentrations of strong acid.

Preventative Measures:

  • Control Reaction Temperature: Avoid excessive heat. Refluxing methanol (approx. 65°C) is generally sufficient. Higher temperatures will accelerate nitrile hydrolysis more significantly than the desired esterification.

  • Limit Reaction Time: Monitor the reaction progress by TLC or LC-MS. Once the starting carboxylic acid is consumed, work up the reaction promptly. Unnecessarily long reaction times will only encourage byproduct formation.

  • Use Anhydrous Conditions: Ensure your methanol and any other solvents are as dry as possible to minimize the initial concentration of water.

  • Alternative Esterification Methods: If nitrile hydrolysis remains a persistent issue, consider methods that do not require strong acid and heat. For instance, reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol, is a highly effective, albeit two-step, alternative.[][17]

Troubleshooting Guide: Quick Reference
Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Conversion (High % of Starting Acid) 1. Insufficient reaction time. 2. Equilibrium not shifted sufficiently. 3. Inactive catalyst.1. Increase reaction time; monitor by TLC. 2. Use a large excess of methanol; add molecular sieves.[4] 3. Use fresh, anhydrous acid catalyst.
Presence of Amide Byproduct Hydrolysis of the cyano group.1. Reduce reaction temperature and time. 2. Ensure anhydrous conditions. 3. Consider a milder catalyst or an alternative method (e.g., via acyl chloride).[]
Presence of a Low MW, Non-polar Byproduct Decarboxylation of the starting material.1. Lower the reaction temperature. 2. Ensure even heating to avoid localized hot spots.
Product is an Oil, Fails to Solidify Presence of impurities (unreacted acid, byproducts) depressing the melting point.Rigorous purification is required. Refer to Purification Protocol below.
Difficult Purification / Emulsion during Work-up Unreacted carboxylic acid forming salts during basic wash.1. Ensure the organic layer is thoroughly washed with NaHCO₃ solution. 2. Use brine to break emulsions.[18]
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize the yield of the target ester while minimizing the formation of amide and decarboxylation byproducts.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-cyanophenylacetic acid (1.0 eq).

    • Add anhydrous methanol (20-30 eq, serving as both reagent and solvent).

    • Expert Insight: Using anhydrous methanol is crucial to suppress the initial rate of nitrile hydrolysis.

  • Catalyst Addition:

    • Cool the mixture in an ice bath (0°C).

    • Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (TsOH, 0.1-0.2 eq) dropwise with vigorous stirring.[19]

    • Causality: Slow, cold addition prevents localized heating and potential charring, which can generate impurities.

  • Reaction:

    • Once the catalyst is added, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to a gentle reflux (approx. 65°C) using a heating mantle.

    • Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The product ester will have a higher Rf than the starting acid.

  • Completion:

    • The reaction is typically complete within 4-8 hours. Stop the reaction once the starting material spot is no longer visible on the TLC plate. Do not reflux for extended periods (e.g., overnight) without monitoring, as this increases the risk of side reactions.

Protocol 2: Post-Reaction Work-up and Purification

This procedure effectively removes the acid catalyst, unreacted starting material, and water-soluble impurities.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the methanol used). The product may precipitate as a solid.

  • Extraction:

    • Transfer the aqueous slurry to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 5 volumes).[17][20]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes) to remove any remaining acid catalyst and unreacted carboxylic acid. Observe for CO₂ evolution, which indicates acid is being neutralized.

      • Brine (saturated aqueous NaCl) solution (1 x 5 volumes) to remove residual water and help break any emulsions.[18]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification (Chromatography):

    • The crude product, which may be a solid or oil, should be purified by flash column chromatography on silica gel.[17][18]

    • A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, is effective for separating the desired ester from any non-polar byproducts (like the decarboxylation product) and more polar impurities.

// Nodes Start [label="Reaction Complete.\nAnalyze Crude Product (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Yield [label="Is Yield > 85% and\nPurity > 95%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Process Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield or Low Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify_Impurity [label="Identify Major Impurity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Paths Starting_Material [label="Cause: Incomplete Reaction\nSolution: Increase reaction time,\nuse excess MeOH, remove H2O.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Cause: Nitrile Hydrolysis\nSolution: Lower temp, reduce time,\nuse anhydrous solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Cause: Other Side Reactions\n(e.g., Decarboxylation)\nSolution: Lower temp, re-evaluate catalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes Start [label="Reaction Complete.\nAnalyze Crude Product (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Yield [label="Is Yield > 85% and\nPurity > 95%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Process Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield or Low Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify_Impurity [label="Identify Major Impurity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Paths Starting_Material [label="Cause: Incomplete Reaction\nSolution: Increase reaction time,\nuse excess MeOH, remove H2O.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Cause: Nitrile Hydrolysis\nSolution: Lower temp, reduce time,\nuse anhydrous solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Cause: Other Side Reactions\n(e.g., Decarboxylation)\nSolution: Lower temp, re-evaluate catalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Check_Yield; Check_Yield -> Success [label="Yes"]; Check_Yield -> Low_Yield [label="No"]; Low_Yield -> Identify_Impurity; Identify_Impurity -> Starting_Material [label="Unreacted Starting Acid"]; Identify_Impurity -> Amide [label="Amide Byproduct"]; Identify_Impurity -> Other [label="Other Impurities"]; } Caption: A logical workflow for troubleshooting suboptimal results.

References
  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure.
  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF.
  • The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange.
  • Phenylacetic acid. Wikipedia.
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing.
  • Light-Induced Decarboxylation of (o-Acylphenyl)acetic Acids. Organic Letters.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Amide synthesis by acyl
  • Fischer Esterific
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Method for esterifying sterically hindered carboxylic acids.
  • Fischer–Speier esterific
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Fischer Esterific
  • Fischer esterific
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
  • METHYL (4-CYANOPHENYL)
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Organic Syntheses Procedure: Bromoacetylsultam. Organic Syntheses.
  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Form
  • Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters. Journal of American Science.
  • Ester Synthesis Lab (Student Handout).

Sources

Optimization

Technical Support Center: Solvent Optimization for Methyl 2-bromo-4-cyanophenylacetate in Aqueous Media

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8).

Working with this compound in aqueous media presents a complex physicochemical challenge. The molecule features a highly hydrophobic aromatic core, an acidic benzylic position, and a methyl ester group that is acutely sensitive to degradation. The electron-withdrawing 2-bromo and 4-cyano substituents significantly increase the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack[1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols for optimizing aqueous solvent systems without compromising compound integrity.

Troubleshooting FAQs: Causality & Solvent Selection

Q: Why does my compound rapidly degrade when I use a DMSO/Water mixture at pH > 8?

A: The degradation is driven by base-catalyzed acyl-oxygen fission ( BAc​2 hydrolysis) of the methyl ester[1]. DMSO is a polar aprotic solvent. In an aqueous alkaline mixture, DMSO strongly solvates metal cations (e.g., Na+ , K+ ) but leaves the hydroxide anion ( OH− ) "naked" and highly energetic. This lack of a hydration shell drastically lowers the activation energy for the OH− nucleophilic attack on your already electrophilic ester carbonyl.

Solution: Switch to a less polar, water-miscible solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). These solvents do not strip the hydration shell from the hydroxide ion as aggressively as DMSO, thereby decelerating the hydrolysis kinetics.

Q: My protocol requires strong aqueous base to activate a reagent, but I must keep the methyl ester intact. What is the optimal solvent architecture?

A: You must physically insulate the ester from the aqueous hydroxide by utilizing a biphasic solvent system (e.g., Toluene/Water). Because Methyl 2-bromo-4-cyanophenylacetate is highly lipophilic, it will partition almost exclusively into the organic layer.

To facilitate the reaction between your organic substrate and the aqueous reagent, introduce a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The bulky, lipophilic ammonium cation pairs with the reactive aqueous anion and shuttles it into the organic phase, allowing the target reaction to proceed without exposing the bulk ester to the hydrolytic aqueous phase.

Q: I am performing a transition-metal catalyzed cross-coupling that requires a homogeneous aqueous-organic mixture. However, extracting the product afterwards causes severe emulsions. How can I optimize this?

A: Implement an Organic Aqueous Tunable Solvent (OATS) system[2]. OATS leverages a miscible mixture (e.g., THF/Water) during the reaction phase to ensure homogeneous kinetics and eliminate mass-transfer limitations.

Once the reaction is complete, applying mild CO2​ pressure (50–60 bar) acts as an external stimulus that alters the solvent's physical properties. The CO2​ dissolves into the aqueous phase, forming carbonic acid. This forces the THF and water to abruptly phase-split[2]. Your hydrophobic methyl 2-bromo-4-cyanophenylacetate partitions into the newly formed THF layer, while the hydrophilic catalyst remains in the aqueous layer, completely avoiding emulsions and allowing for easy decanting.

Quantitative Data & Solvent System Comparison

The following table summarizes the kinetic and physical impacts of various solvent architectures on the stability of Methyl 2-bromo-4-cyanophenylacetate.

Table 1: Impact of Solvent Systems on Substrate Stability and Utility

Solvent ArchitectureVolume RatioSubstrate SolubilityRelative Hydrolysis Rate (pH 9)Recommended Application
DMSO / Water 50:50HighVery High ( t1/2​<1 hr)Avoid in alkaline conditions
THF / Water 50:50HighModerate ( t1/2​≈4 hrs)Neutral homogeneous catalysis
Toluene / Water 50:50High (Organic phase)Very Low (Protected)High-pH biphasic reactions
OATS (THF/Water/ CO2​ ) TunableHigh (Reaction phase)Low (Post-split)Coupling reactions requiring phase separation

System Workflows & Mechanistic Visualizations

SolventSelection Start Aqueous Reaction Needed? HighPH High pH (>8) or Strong Nucleophiles? Start->HighPH Yes Biphasic Use Biphasic System (Toluene/H2O + PTC) HighPH->Biphasic Yes (Protect Ester) Homo Homogeneous Catalysis Required? HighPH->Homo No OATS Use OATS (THF/H2O + CO2 split) Homo->OATS Yes Miscible Use Water-Miscible Co-solvent (MeCN/H2O) Homo->Miscible No

Caption: Decision tree for optimizing aqueous solvent systems for methyl 2-bromo-4-cyanophenylacetate.

HydrolysisMechanism Ester Methyl 2-bromo-4- cyanophenylacetate Tetra Tetrahedral Intermediate Ester->Tetra BAc2 Attack OH Naked OH- (in DMSO/H2O) OH->Tetra Nucleophile Acid Phenylacetic Acid Derivative Tetra->Acid Collapse MeOH Methanol (Leaving Group) Tetra->MeOH Cleavage

Caption: BAc2 base-catalyzed hydrolysis pathway of the methyl ester group in polar aprotic aqueous media.

Self-Validating Experimental Protocols

Protocol A: Biphasic Phase-Transfer Catalysis (PTC) Setup

This protocol ensures the protection of the labile methyl ester while allowing high-pH aqueous reagents to react with the substrate.

  • Organic Phase Preparation: Dissolve 1.0 equivalent of Methyl 2-bromo-4-cyanophenylacetate in 5 volumes of Toluene.

  • Aqueous Phase Preparation: In a separate vessel, prepare the aqueous reagent (e.g., nucleophile or base) in 5 volumes of deionized water.

  • Catalyst Addition: Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) to the aqueous phase.

  • Initiation: Combine the two phases under vigorous mechanical stirring (≥ 800 rpm) to maximize the interfacial surface area.

  • Self-Validation (In-Process Control): Stop stirring after 30 minutes and allow the phases to separate cleanly. Sample the upper organic layer and analyze via TLC (Hexanes:EtOAc 8:2). The presence of a single non-polar spot confirms the ester is intact. Troubleshooting: If a highly polar baseline spot appears, ester hydrolysis is occurring; verify the aqueous pH and reduce mechanical shear to limit micro-emulsion formation.

  • Quenching & Recovery: Separate the organic layer, wash twice with brine to remove residual PTC, and dry over anhydrous Na2​SO4​ .

Protocol B: OATS Phase Separation Utilizing CO2​

This protocol is designed for homogeneous cross-coupling reactions requiring strict separation of the hydrophobic product from hydrophilic catalysts[2].

  • Reaction Setup: Conduct the homogeneous reaction in a 40:60 mixture of THF and Water at the required optimal temperature[2].

  • Pressurization: Upon reaction completion, transfer the homogeneous mixture to a high-pressure reactor vessel equipped with a dip tube.

  • Phase Splitting: Inject CO2​ gas into the vessel until an internal pressure of 50–60 bar is reached[2].

  • Self-Validation (Phase Verification): Observe the vessel through a sapphire window (if equipped) or sample via the dip tube. The system must visibly separate into a gas-expanded liquid (GXL) THF-rich upper phase and an aqueous-rich lower phase[2]. Troubleshooting: If separation does not occur, ensure the temperature has not exceeded the critical point of the binary mixture, and verify CO2​ pressure is maintained above 50 bar.

  • Extraction: Decant the THF-rich upper phase containing the hydrophobic Methyl 2-bromo-4-cyanophenylacetate product.

  • Depressurization: Slowly vent the CO2​ from the extracted THF phase to recover the pure organic product. The CO2​ and aqueous catalyst stream can be captured and recycled[2].

References

  • Pollet, P., et al. "Organic Aqueous Tunable Solvents (OATS): A Vehicle for Coupling Reactions and Separations." Accounts of Chemical Research, American Chemical Society (2010). URL:[Link]

  • Hilal, S. H. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." U.S. Environmental Protection Agency (EPA/600/R-06/105) (2006). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC-UV methods for the quantitative analysis of Methyl 2-bromo-4-cyanophenylacetate

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for robust, highly selective analytical methods has never been higher. (CAS: 1261840-59-8) is a prime example of such an inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for robust, highly selective analytical methods has never been higher. (CAS: 1261840-59-8) is a prime example of such an intermediate[1]. Featuring a bromine atom, a cyano group, and an ester moiety on a benzene ring, this compound presents a unique chromatographic challenge: separating the active intermediate from structurally similar synthetic impurities, such as des-bromo derivatives and positional isomers.

This guide objectively compares a traditional generic HPLC method against an optimized, mechanism-driven approach. Furthermore, it details a self-validating protocol and provides experimental data aligned with the recently adopted [2].

Methodological Comparison: Stationary Phase & Solvent Causality

When developing a quantitative HPLC-UV method for halogenated aromatics, relying on a generic platform method often leads to co-elution.

The Alternative: Standard C18 with Acetonitrile

A standard C18 column paired with an Acetonitrile/Water mobile phase relies exclusively on dispersive hydrophobic interactions. Because the des-bromo impurity and the target compound have similar hydrophobicities, a C18 phase struggles to resolve them. Furthermore, Acetonitrile is a π -electron-rich solvent; it competes with the stationary phase for π−π interactions with the analyte, effectively suppressing any secondary retention mechanisms.

The Optimized Solution: Core-Shell Biphenyl with Methanol

By switching to a Biphenyl stationary phase paired with a Methanol/Water gradient, we introduce orthogonal retention mechanisms.

  • π−π Stacking: The biphenyl rings strongly interact with the electron-deficient aromatic ring of Methyl 2-bromo-4-cyanophenylacetate (exacerbated by the electron-withdrawing cyano and bromo groups).

  • Dipole-Dipole Interactions: The biphenyl phase offers enhanced selectivity for polarizable halogens.

  • Solvent Causality: Methanol is a protic solvent lacking π -electrons. Unlike Acetonitrile, Methanol does not interfere with the π−π stacking between the analyte and the column, maximizing the resolving power for halogenated pairs.

MethodOptimization Compound Analyte: Methyl 2-bromo-4-cyanophenylacetate C18 Alternative Method C18 + Acetonitrile Compound->C18 Hydrophobic Interactions Biphenyl Optimized Method Biphenyl + Methanol Compound->Biphenyl Hydrophobic + π-π Stacking Result1 Co-elution of Impurities (Rs < 1.5) C18->Result1 Result2 Baseline Resolution (Rs > 2.0) Biphenyl->Result2

Chromatographic selectivity logic comparing C18 and Biphenyl stationary phases.

Optimized HPLC-UV Protocol: A Self-Validating System

To ensure data integrity, an analytical method must be self-validating. This is achieved by embedding strict System Suitability Testing (SST) criteria directly into the workflow. If the system chemistry degrades, the SST will fail, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Causality: Although the target analyte is a neutral ester, synthetic degradation often yields the hydrolyzed free acid (2-bromo-4-cyanophenylacetic acid). Maintaining a low pH (~2.7) ensures these acidic impurities remain fully protonated, preventing secondary ion-exchange interactions with residual silanols on the silica support, which causes peak tailing.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Target Concentration: 100 µg/mL.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte band to broaden or split before it focuses on the column head.

Step 3: Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Detection: UV at 235 nm (Optimal wavelength for the conjugated cyano-aromatic system).

Step 4: System Suitability Testing (SST)

Before injecting unknown samples, the system must pass the following criteria using a standard mix:

  • Resolution ( Rs​ ): 2.0 between Methyl 2-bromo-4-cyanophenylacetate and the des-bromo impurity.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Injection Precision: %RSD 1.0% for 5 replicate injections of the standard.

ICH Q2(R2) Validation Strategy & Experimental Data

The recent ICH Q2(R2) revision emphasizes a lifecycle approach to analytical validation, introducing modern concepts such as the "combined approach" for assessing accuracy and precision simultaneously[3].

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity Interference < 0.1% Start->Spec Step 1 LinRange Linearity & Range LOQ to 120% Target Start->LinRange Step 2 AccPrec Accuracy & Precision Combined Approach Start->AccPrec Step 3 Robust Robustness DoE: Temp, Flow, pH Start->Robust Step 4 Report Final Validation Report Fit for Intended Purpose Spec->Report LinRange->Report AccPrec->Report Robust->Report

ICH Q2(R2) analytical procedure validation lifecycle and core parameters.

Table 1: Specificity & System Suitability

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of expected impurities. The Biphenyl method easily exceeds the baseline resolution requirement ( Rs​ > 1.5).

Analyte / ImpurityRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Des-bromo Impurity5.420.86N/A1.12
Methyl 2-bromo-4-cyanophenylacetate 6.30 1.00 3.8 1.08
Hydrolyzed Free Acid7.151.134.21.15
Table 2: Linearity & Range

Linearity was established from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range0.5 µg/mL to 120 µg/mLMust cover LOQ to 120% of target
Correlation Coefficient ( R2 )0.9998 0.999
Y-Intercept Bias1.2% of target response 5.0%
Limit of Quantitation (LOQ)0.5 µg/mL (S/N = 12)S/N 10
Table 3: Accuracy & Precision (Combined Approach)

Per ICH Q2(R2), accuracy and precision were evaluated in a combined study using spiked samples across three concentration levels (50%, 100%, 120%), performed by two different analysts on different days (Intermediate Precision).

Spiked ConcentrationMean Recovery (%)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=12)
50% (50 µg/mL)99.4%0.8%1.1%
100% (100 µg/mL)100.2%0.5%0.8%
120% (120 µg/mL)99.8%0.6%0.9%
Criteria 98.0% - 102.0% 2.0% 2.0%

Conclusion

By understanding the causality behind chromatographic interactions, we can transition from generic, failure-prone methods to highly specific, robust analytical procedures. For halogenated aromatics like Methyl 2-bromo-4-cyanophenylacetate, leveraging the π−π stacking capabilities of a Biphenyl stationary phase with a protic modifier (Methanol) provides superior selectivity over traditional C18/Acetonitrile methods. When coupled with a self-validating SST protocol, this method easily satisfies the rigorous demands of the ICH Q2(R2) validation framework, ensuring reliable quantitative performance throughout the drug development lifecycle.

References

  • International Council for Harmonisation (ICH) : ICH Q2(R2) Guideline on Validation of Analytical Procedures. URL:[Link]

Sources

Comparative

Comparative Guide &amp; Method Validation: GC-MS Impurity Profiling of Methyl 2-bromo-4-cyanophenylacetate

Executive Summary In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the control of process-related impurities in critical intermediates is a strict regulatory requirement. Methyl 2-bromo-4-cyanophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the control of process-related impurities in critical intermediates is a strict regulatory requirement. Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly reactive, halogenated building block[1]. During its manufacturing, structurally similar impurities—such as debrominated analogs, hydrolysis degradants, and positional isomers—can persist.

This guide provides an in-depth, objective comparison of analytical modalities for impurity profiling of this compound. It details a fully optimized, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method, validated in strict accordance with the ICH Q2(R2) guidelines[2], to ensure unparalleled specificity and trustworthiness in pharmaceutical quality control.

Modality Comparison: Why GC-MS Outperforms Alternatives

When selecting an analytical technique for Methyl 2-bromo-4-cyanophenylacetate, laboratories typically evaluate HPLC-UV, LC-MS, and GC-MS. While HPLC-UV is the traditional workhorse of the pharmaceutical laboratory, it relies on chromophore differentiation, which is often insufficient for resolving closely related positional isomers.

GC-MS is the optimal choice for this specific intermediate due to the compound's inherent volatility (MW: 254.08 g/mol ) and thermal stability[3]. Furthermore, Electron Impact (EI) mass spectrometry exploits the natural isotopic abundance of bromine (79Br and 81Br in a ~1:1 ratio). This creates a highly distinct M and M+2 doublet in the mass spectrum, acting as a built-in diagnostic tool to instantly differentiate brominated target compounds from debrominated impurities[4].

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterGC-MS (Selected Method)HPLC-UVLC-MS
Specificity for Isomers Excellent (High theoretical plates resolve volatile isomers)Poor (Co-elution common if chromophores are identical)Moderate (Matrix effects can suppress ionization)
Halogen Isotope Profiling Superior (EI provides clear 79Br/81Br doublet)N/A (No mass data)Good (ESI can show isotopes, but adducts complicate spectra)
Sensitivity (LOD) High (ppb level in SIM mode)Moderate (ppm level)High (ppb level)
Matrix Interference Low (Matrix usually non-volatile, left in liner)High (Requires extensive sample prep)High (Ion suppression in ESI source)
Operational Cost Moderate LowHigh

Causality in Method Development: The "Why" Behind the Parameters

Expert method development moves beyond trial and error by applying chemical causality to instrument parameters. Every choice in this GC-MS protocol is designed to mitigate specific analytical risks[5].

  • Solvent Selection (Ethyl Acetate): Methyl 2-bromo-4-cyanophenylacetate is an ester. Using an alcohol-based solvent (e.g., methanol) could induce transesterification in the heated GC inlet, creating artificial impurities (e.g., methyl to ethyl ester conversion). An aprotic solvent like Ethyl Acetate completely prevents this artifact.

  • Column Selection (5% Phenyl / 95% Dimethylpolysiloxane): A slightly polar stationary phase (e.g., DB-5MS) is mandated. The polarizability of the 5% phenyl groups interacts favorably with the cyano (-C≡N) moiety of the analyte. This specific intermolecular interaction provides the necessary retention to resolve closely related positional isomers (e.g., 3-bromo vs. 2-bromo variants) that would otherwise co-elute on a 100% non-polar column.

  • Inlet Split Ratio (10:1): Because the intermediate is highly concentrated compared to trace impurities, a splitless injection would severely overload the stationary phase, causing peak fronting and masking closely eluting impurities. A 10:1 split ensures sharp, Gaussian peak shapes.

  • Ionization Strategy (EI at 70 eV): Electron Impact at 70 eV yields highly reproducible fragmentation. It generates a robust molecular ion (m/z 253/255) and predictable fragment ions (e.g., loss of the methoxy group, -31 Da). This allows for definitive library matching of unknown process impurities[4].

Step-by-Step Experimental Methodology & Self-Validating Protocol

To guarantee trustworthiness, this protocol functions as a self-validating system . The sequence is designed to continuously monitor its own mechanical and chemical integrity, ensuring that any instrument drift or matrix interference is immediately flagged before data reporting.

Step 1: Sample Preparation
  • Diluent: HPLC-grade Ethyl Acetate.

  • Internal Standard (IS): Spike samples with 1.0 µg/mL of an isotopically labeled standard (e.g., Chlorobenzene-d5) to continuously validate injection volume consistency and correct for minor detector fluctuations.

  • Sample Concentration: Prepare the API intermediate at a working concentration of 1.0 mg/mL.

Step 2: GC-MS Instrument Parameters
  • Inlet Temperature: 250°C (Ensures instantaneous volatilization without thermal degradation).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 100°C for 2 mins Ramp at 15°C/min to 280°C Hold for 5 mins. (The gradient elutes highly volatile impurities early, while the high-temperature hold purges heavier, structurally related dimers, preventing ghost peaks in subsequent runs).

  • MS Mode: Synchronous SIM/Scan. Scan mode (m/z 50-400) identifies unknown impurities, while SIM mode (targeting m/z 253, 255) maximizes sensitivity for the target compound.

Step 3: The Self-Validating Sequence Execution
  • Blank Injection (Ethyl Acetate): Validates the absence of column carryover or inlet contamination.

  • System Suitability Test (SST): Inject the reference standard six consecutive times. The system is only validated for use if the %RSD of the retention time is 1.0% and peak area is 2.0%.

  • Sample Injections: Inject unknown batches in triplicate.

  • Continuous Bracketing: Inject a known calibration standard after every 10 samples. If the response factor drifts by more than ± 5%, the system invalidates the preceding bracket, ensuring absolute data integrity.

Method Validation Results (ICH Q2(R2) Framework)

The developed GC-MS method was subjected to rigorous validation according to the ICH Q2(R2) guidelines for analytical procedures[2]. The objective was to prove that the method is unequivocally fit for the quantitative limit testing of impurities[5].

Table 2: Summary of ICH Q2(R2) Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (GC-MS)Conclusion
Specificity Baseline resolution ( Rs​>1.5 ) between API and impurities. Rs​=2.4 (between API and closest isomer). Blank shows no interference.Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.02 µg/mL (S/N = 4.5)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.06 µg/mL (S/N = 12.1)Pass
Linearity & Range R2≥0.999 (from LOQ to 120% of spec limit) R2=0.9998 (Range: 0.06 to 5.0 µg/mL)Pass
Precision (Repeatability) %RSD 2.0% for 6 replicates at 100% levelArea %RSD = 0.85%, RT %RSD = 0.12%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery of spiked impurities99.4% - 101.2% across 3 concentration levelsPass
Robustness Method remains unaffected by deliberate minor variationsStable under ± 0.2 mL/min flow & ± 2°C oven variationsPass

Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating lifecycle required to bring this GC-MS method into compliance with regulatory standards.

GCMS_Workflow S1 1. Method Optimization Column Selection & EI-MS Tuning S2 2. Self-Validating Sequence Blank -> SST -> Samples -> Bracketing S1->S2 S3 3. Specificity (ICH Q2) Resolution > 1.5, Mass Spectral Purity S2->S3 S4 4. Sensitivity & Linearity S/N > 10 (LOQ), R² > 0.999 S3->S4 S5 5. Precision & Accuracy Spike Recovery (98-102%), %RSD < 2% S4->S5 S6 6. Robustness Thermal & Flow Rate Perturbations S5->S6 S7 Validated GC-MS Protocol Ready for Routine QC S6->S7

GC-MS Method Validation Lifecycle per ICH Q2(R2) Guidelines.

Conclusion

For the impurity profiling of Methyl 2-bromo-4-cyanophenylacetate, GC-MS provides an unparalleled combination of chromatographic resolution and isotopic specificity. By grounding the method development in chemical causality and employing a self-validating sequence architecture, laboratories can achieve robust, ICH Q2(R2)-compliant data that ensures the ultimate safety and efficacy of downstream pharmaceutical products.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: GC-MS Method Development & Validation Services Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: Research Trends Journal URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impact Factor URL: [Link]

Sources

Validation

Benchmarking catalytic efficiency using Methyl 2-bromo-4-cyanophenylacetate as a primary substrate

Title: Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4-cyanophenylacetate Introduction Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4-cyanophenylacetate

Introduction Methyl 2-bromo-4-cyanophenylacetate (CAS: 1261840-59-8) is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, deploying this specific substrate in palladium-catalyzed cross-coupling reactions presents a unique set of mechanistic challenges. The presence of an ortho-acetate group (-CH2COOMe) introduces significant steric bulk around the oxidative addition site. More critically, the alpha-protons of the acetate moiety are highly acidic—a property exacerbated by the electron-withdrawing para-cyano group.

When benchmarking catalytic efficiency for this primary substrate, traditional first-generation catalysts like Pd(PPh3)4 often fail. They require elevated temperatures and harsh bases, which inevitably trigger competing side reactions such as alpha-deprotonation (enolate formation), ester hydrolysis, or intramolecular cyclization[2]. To achieve high turnover numbers (TON) and turnover frequencies (TOF) without degrading the substrate, modern catalyst systems like the third-generation Buchwald precatalyst, XPhos Pd G3, must be employed[3].

Mechanistic Causality: Overcoming the Ortho-Acetate Challenge

The selection of XPhos Pd G3 is driven by its ability to rapidly generate a highly active, mono-ligated L-Pd(0) species under mild, weakly basic conditions at room temperature[4]. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates the rate-limiting oxidative addition step, allowing the reaction to proceed efficiently at 40 °C. By operating at lower temperatures with a mild base like K3PO4, the integrity of the acidic alpha-protons is preserved, effectively shutting down the enolate-driven side pathways.

Mechanism Substrate Methyl 2-bromo- 4-cyanophenylacetate OxAdd Oxidative Addition L-Pd(II)(Ar)Br Substrate->OxAdd + L-Pd(0) SideRxn Enolate Formation (Side Reaction) Substrate->SideRxn Harsh Base / Heat (e.g., NaOtBu, 80°C) Pd0 Active L-Pd(0) (from XPhos Pd G3) Pd0->OxAdd TransMet Transmetalation L-Pd(II)(Ar)(Ph) OxAdd->TransMet + PhB(OH)2 (K3PO4, H2O) TransMet->Pd0 Regenerate Product Cross-Coupled Biaryl Product TransMet->Product Reductive Elimination

Catalytic cycle of Suzuki-Miyaura coupling vs. base-induced enolate side reaction.

Experimental Design: Self-Validating Protocol

To objectively benchmark catalytic efficiency, we utilize a standardized Suzuki-Miyaura coupling with phenylboronic acid. The protocol below is designed as a self-validating system, incorporating an internal standard (1,3,5-trimethoxybenzene) to ensure precise quantification of yield and mass balance prior to downstream workup.

Workflow Prep 1. Reaction Assembly (Glovebox: Substrate, Boronic Acid, Catalyst, K3PO4, Int. Std) Solvent 2. Solvent Addition (Degassed THF + H2O) Prep->Solvent React 3. Catalytic Coupling (40°C, 2 Hours, Vigorous Stirring) Solvent->React IPC 4. In-Process Control (UPLC-MS / GC-FID) React->IPC Decision Conversion > 95%? IPC->Decision Workup 5. Aqueous Workup & Flash Chromatography Decision->Workup Yes Optimize Investigate Catalyst Deactivation Decision->Optimize No

Self-validating experimental workflow for benchmarking catalytic efficiency.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with Methyl 2-bromo-4-cyanophenylacetate (1.0 mmol, 254 mg)[1], phenylboronic acid (1.2 mmol, 146 mg), the respective palladium catalyst (see Table 1 for loading), anhydrous K3PO4 (2.0 mmol, 424 mg), and 1,3,5-trimethoxybenzene (0.5 mmol, 84 mg) as the quantitative internal standard.

  • Solvent Addition: Add 5.0 mL of rigorously degassed THF. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject 0.5 mL of degassed DI water. Scientific Insight: The biphasic THF/H2O system is critical; water solubilizes the phosphate base and accelerates the formation of the reactive boronate species required for transmetalation[2].

  • Reaction: Stir the mixture vigorously (800 rpm) at the designated temperature (40 °C for G3, 80 °C for earlier generations) for the specified time.

  • Validation (In-Process Control): Withdraw a 50 µL aliquot, dilute with 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. Calculate the conversion and yield based on the internal standard ratio.

  • Workup: Upon validation of >95% conversion, cool the mixture, dilute with ethyl acetate (10 mL), and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to isolate the coupled product.

Performance Comparison: Benchmarking Catalysts

The following data objectively compares the performance of three distinct catalyst generations using the protocol described above.

Catalyst SystemLoading (mol%)BaseTemp (°C)Time (h)Yield (%)*TONTOF (h⁻¹)
Pd(PPh3)4 5.0Na2CO3801242%8.40.70
Pd(dppf)Cl2 5.0K2CO3801271%14.21.18
XPhos Pd G3 1.0K3PO440296% 96.0 48.0

*Yields determined by UPLC-MS against the internal standard. The 42% yield for Pd(PPh3)4 was accompanied by >30% of enolate-derived side products due to the elevated temperature.

Discussion & Conclusion

The benchmarking data clearly illustrates the superiority of the XPhos Pd G3 system for highly functionalized, sensitive substrates like Methyl 2-bromo-4-cyanophenylacetate. While Pd(PPh3)4 and Pd(dppf)Cl2 require elevated temperatures that promote the degradation of the acetate moiety, XPhos Pd G3 achieves full conversion at 40 °C in just 2 hours[3]. The 68-fold increase in Turnover Frequency (TOF) underscores the efficiency of the G3 precatalyst architecture in rapidly entering the catalytic cycle, making it the definitive choice for drug development professionals working with complex aryl halides[4].

References

  • Sigma-Aldrich. "Methyl 2-bromo-4-cyanophenylacetate | 1261840-59-8". 1

  • BenchChem. "Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions". 2

  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts". 3

  • NIH PMC / Molecules. Sotnik S.A., et al. "Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H". (2021). 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-bromo-4-cyanophenylacetate

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I recognize that handling specialized intermediates requires more than just reading a Safety Data Sheet (SDS). Methyl 2-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I recognize that handling specialized intermediates requires more than just reading a Safety Data Sheet (SDS). Methyl 2-bromo-4-cyanophenylacetate is a highly valuable electrophile, frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) due to its versatile bromo and cyano functional groups.

However, because this compound is a fine solid powder, its primary operational risk lies in physical exposure—specifically dust aerosolization and accidental ingestion[1][2]. To build a culture of safety, laboratory protocols cannot rely on passive compliance; they must be self-validating systems . You do not merely put on gloves; you verify their chemical compatibility. You do not just use a fume hood; you validate its airflow before opening the container.

Below is the causality-driven safety and operational guide for handling Methyl 2-bromo-4-cyanophenylacetate, designed to protect researchers while preserving the integrity of the chemical for downstream applications.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and qualitative properties of the material. The following table synthesizes the core data for Methyl 2-bromo-4-cyanophenylacetate and translates it into immediate operational implications[1][2].

Property / HazardValue / SpecificationOperational Implication
CAS Number 1261840-59-8Unique identifier for accurate SDS retrieval and inventory tracking.
Molecular Formula C10H8BrNO2Contains bromine; mandates strict segregation into halogenated waste streams.
Molecular Weight 254.08 g/mol Essential for precise stoichiometric calculations in cross-coupling reactions.
Physical State SolidHigh risk of dust aerosolization; requires anti-static handling tools.
Primary Hazard H302: Harmful if swallowedStrict prohibition of eating/drinking (P270); requires robust face/hand protection.
Storage Sealed in dry, room tempKeep tightly closed in a well-ventilated area to prevent degradation[2].

Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that Personal Protective Equipment (PPE) be selected based on a rigorous hazard assessment[3][4]. For this specific compound, the PPE strategy is dictated by its solid state and H302 classification:

  • Hand Protection (Nitrile Gloves): Nitrile provides excellent physical barrier protection against solid organic intermediates. Causality: If the powder is accidentally dissolved in a carrier solvent (like DMF or DMSO, commonly used in couplings), the solvent can rapidly drive the toxic solute through the glove matrix. Therefore, if gloves are splashed with solvent, they must be changed immediately[5].

  • Respiratory & Eye Protection: Because powders can easily become airborne, handling must occur within a certified chemical fume hood. Safety goggles (ANSI Z87.1 compliant) are mandatory[5]. Causality: Standard safety glasses with side shields protect against splashes, but unvented or indirectly vented goggles are required to prevent fine dust from settling into the eyes.

  • Body Protection: A standard, fully buttoned, flame-resistant laboratory coat is required to prevent powder from settling on personal clothing and being transported outside the lab environment.

Operational Workflow & Handling Protocol

To minimize exposure, the following step-by-step methodology employs the "weighing by difference" technique, which eliminates the open-air transport of hazardous powders[6][7].

Protocol 1: Safe Weighing and Dispensing

  • System Validation: Before retrieving the chemical, verify that the fume hood face velocity is operating between 0.4 to 0.6 m/s (80–120 fpm). This ensures the engineering controls are active.

  • Static Mitigation: Solid powders cling to spatulas and weighing boats due to static charge, which can cause sudden displacement and spills. Use an anti-static zero-stat gun or grounded stainless-steel tools to neutralize static charges before handling[6].

  • Tare & Transfer: Place a clean, sealable reaction vial on the analytical balance. Tare the balance. Move the sealed vial into the fume hood.

  • Dispense: Open the vial inside the hood and transfer the desired mass of Methyl 2-bromo-4-cyanophenylacetate into the vial.

  • Seal & Verify: Tightly cap the vial inside the hood before transferring it back to the balance to record the final mass.

G Start Pre-Operation (Validate Hood Flow) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh Weighing & Dispensing (Anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe & Contain (Avoid Dust) Spill->Clean Yes React Reaction Setup (Sealed Vessel) Spill->React No Dispose Waste Disposal (Halogenated Organics) Clean->Dispose React->Dispose

Operational workflow for handling Methyl 2-bromo-4-cyanophenylacetate, including spill response.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. The Precautionary Statement P501 dictates that contents and containers must be disposed of in accordance with local regulations[2].

Protocol 2: Accidental Spill Response

  • Containment: If a spill occurs, immediately isolate the area. Causality: Do NOT use a brush or dry sweep the powder. Mechanical sweeping will aerosolize the toxic solid, transforming a localized surface contamination into an inhalation hazard[8].

  • Wet-Wipe Method: Dampen a disposable absorbent pad with a compatible, low-toxicity solvent (such as water or a mild alcohol) to trap the powder. Gently wipe the powder from the outside in, to prevent spreading the footprint.

  • Decontamination: Wash the affected surface thoroughly with soap and water (P264)[2].

  • Disposal: Place all contaminated wipes, pads, and compromised PPE into a clearly labeled, sealable hazardous waste container. Because the molecule contains a bromine atom, it must be strictly segregated into the Halogenated Organic Waste stream to prevent reactive incompatibilities and ensure proper incineration.

By integrating these causality-driven protocols into your daily operations, you ensure not only the safety of your laboratory personnel but also the high-fidelity execution of your drug development assays.

References

  • Laboratory Safety Guidance (OSHA 29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Academies Press. Available at:[Link]

Sources

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